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  • Product: Ilicicolin H
  • CAS: 12689-26-8

Core Science & Biosynthesis

Foundational

Ilicicolin H: A Technical Guide to its Discovery, Fungal Origin, and Antifungal Activity

A Comprehensive Overview for Researchers and Drug Development Professionals Ilicicolin H, a potent polyketide-nonribosomal peptide hybrid, has emerged as a significant natural product with broad-spectrum antifungal prope...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Ilicicolin H, a potent polyketide-nonribosomal peptide hybrid, has emerged as a significant natural product with broad-spectrum antifungal properties. This technical guide provides an in-depth analysis of its discovery, the diverse fungal species that produce it, its mechanism of action, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this remarkable molecule.

Discovery and Fungal Origin

Ilicicolin H was first reported in 1971 after being isolated from the mycelium of the fungus Cylindrocladium ilicicola. Initially, it was noted for its weak antibiotic activity against Bacillus anthracis[1]. However, subsequent screening of natural product extracts against Candida albicans led to its rediscovery from Gliocadium roseum and the recognition of its potent and broad-spectrum antifungal capabilities[1][2][3].

Further research has identified several other fungal producers of ilicicolin H, including Neonectria sp. DH2 and Talaromyces variabilis[4]. The biosynthetic gene cluster responsible for ilicicolin H production has been identified in these organisms and has also been found in a "silent" state in the well-studied industrial fungus Trichoderma reesei. Activation of this silent gene cluster has been achieved through genetic engineering, leading to the production of ilicicolin H and the discovery of new analogues.

Mechanism of Action: A Selective Inhibitor of Fungal Respiration

Ilicicolin H exerts its antifungal effect by specifically targeting and inhibiting the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, which is vital for the survival of fungal cells.

A key feature of ilicicolin H is its remarkable selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart. It has been shown to be over 1,000-fold more potent against the fungal enzyme compared to the rat liver equivalent. Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, which is a different binding location than that of the well-known inhibitor antimycin. This specific and highly selective mode of action makes ilicicolin H a promising candidate for the development of new antifungal drugs with a potentially favorable safety profile.

Quantitative Data: In Vitro Efficacy

The antifungal activity of ilicicolin H has been quantified through various in vitro assays, primarily determining its Minimum Inhibitory Concentration (MIC) against different fungal species and its half-maximal inhibitory concentration (IC50) against its molecular target.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ilicicolin H against Various Fungi
Fungal SpeciesMIC (µg/mL)Carbon Source in MediaReference
Candida spp.sub-µg/mLNot specified
Aspergillus fumigatussub-µg/mLNot specified
Cryptococcus spp.sub-µg/mLNot specified
Saccharomyces cerevisiae MY2141>50Glucose
Saccharomyces cerevisiae MY21410.012Glycerol
Candida albicans MY1055>50Glucose
Candida albicans MY10550.025Glycerol
Aspergillus fumigatus0.08Not specified
Aspergillus flavusResistantNot specified
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Ilicicolin H
TargetIC50Reference
Fungal mitochondrial cytochrome bc1 reductase2-3 ng/mL
Yeast cytochrome bc1 complex3-5 nM
Bovine cytochrome bc1 complex200-250 nM
Rat liver cytochrome bc1 reductase>2000 ng/mL

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ilicicolin H.

Isolation and Purification of Ilicicolin H from Fungal Culture

This protocol is a generalized procedure based on methods described for the isolation of ilicicolins.

a. Fungal Fermentation:

  • Inoculate a suitable production medium with a high-yielding fungal strain (e.g., Gliocadium roseum).

  • Incubate the culture under optimal conditions (e.g., temperature, agitation, and duration) to maximize ilicicolin H production.

b. Extraction:

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

c. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate the components.

  • Monitor the fractions using thin-layer chromatography (TLC) and pool the fractions containing ilicicolin H.

  • Further purify the pooled fractions using high-performance liquid chromatography (HPLC) with a C18 column to obtain pure ilicicolin H.

Characterization of Ilicicolin H

a. Mass Spectrometry:

  • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula of the purified compound.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified ilicicolin H in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure of ilicicolin H.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar (B569324) medium.

  • Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

b. Preparation of Ilicicolin H Dilutions:

  • Prepare a stock solution of ilicicolin H in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus without inhibitor) and negative (medium only) controls.

  • Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

d. Determination of MIC:

  • The MIC is the lowest concentration of ilicicolin H that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometric reading.

Cytochrome bc1 Reductase Inhibition Assay

a. Preparation of Mitochondria:

  • Isolate mitochondria from the target fungal species or a model organism like Saccharomyces cerevisiae by differential centrifugation.

b. Assay Procedure:

  • In a cuvette, prepare a reaction mixture containing buffer, cytochrome c, and the mitochondrial preparation.

  • Add varying concentrations of ilicicolin H (dissolved in DMSO) to the reaction mixture and incubate.

  • Initiate the reaction by adding the substrate, such as ubiquinol.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

c. Calculation of IC50:

  • Determine the initial reaction rates at different inhibitor concentrations.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of ilicicolin H and a typical experimental workflow.

ilicicolin_h_biosynthesis PKS_NRPS PKS-NRPS (IliA) + trans-ER (IliB) Tetramic_Acid Tetramic Acid Intermediate PKS_NRPS->Tetramic_Acid Biosynthesis P450 Cytochrome P450 (IliC) Tetramic_Acid->P450 Pyridone Pyridone Intermediate P450->Pyridone Ring Expansion Diels_Alderase Diels-Alderase (IliD) Pyridone->Diels_Alderase Epi_Ilicicolin_H 8-epi-Ilicicolin H Diels_Alderase->Epi_Ilicicolin_H Intramolecular Diels-Alder Epimerase Epimerase (IliE) Epi_Ilicicolin_H->Epimerase Ilicicolin_H Ilicicolin H Epimerase->Ilicicolin_H Epimerization

Caption: Biosynthetic pathway of Ilicicolin H.

experimental_workflow Start Fungal Culture Extraction Extraction Start->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays Biological Assays Purification->Bioassays End Data Analysis Characterization->End MIC Antifungal Susceptibility (MIC) Bioassays->MIC IC50 Enzyme Inhibition (IC50) Bioassays->IC50 MIC->End IC50->End

Caption: Experimental workflow for Ilicicolin H studies.

mechanism_of_action Ilicicolin_H Ilicicolin H Cyt_bc1 Mitochondrial Cytochrome bc1 Complex Ilicicolin_H->Cyt_bc1 Inhibits Electron_Transport Electron Transport Chain Respiration Cellular Respiration Electron_Transport->Respiration Blocked ATP_Production ATP Production Respiration->ATP_Production Blocked Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Caption: Mechanism of action of Ilicicolin H.

References

Exploratory

Ilicicolin H: A Deep Dive into its Mechanism of Action on Fungal Mitochondria

For Researchers, Scientists, and Drug Development Professionals Introduction Ilicicolin H, a natural product first isolated from the fungus Cylindrocladium ilicicola, has emerged as a potent and highly selective antifung...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin H, a natural product first isolated from the fungus Cylindrocladium ilicicola, has emerged as a potent and highly selective antifungal agent.[1] Its efficacy stems from a targeted disruption of mitochondrial function, a critical hub for cellular energy production and viability in fungi. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Ilicicolin H's action on fungal mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Core Mechanism: Targeting the Mitochondrial Respiratory Chain

Ilicicolin H's primary mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III, a crucial component of the electron transport chain.[1][2][3] This inhibition disrupts the flow of electrons, halting the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2] The cessation of mitochondrial respiration ultimately leads to fungal cell death.

Binding Site and Selectivity

Ilicicolin H binds to the Qn site (also referred to as the Qi site) of the cytochrome bc1 complex. While its effects on electron transfer are similar to the well-known inhibitor antimycin, Ilicicolin H utilizes a different binding mode within the Qn site. This unique interaction is the basis for its remarkable selectivity, exhibiting over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart. This high degree of selectivity underscores its potential as a promising candidate for antifungal drug development with a favorable therapeutic window.

Quantitative Data on Ilicicolin H Activity

The inhibitory potency of Ilicicolin H has been quantified across various fungal species and in comparison to mammalian systems. The following tables summarize key data from published studies.

Table 1: Inhibitory Activity of Ilicicolin H on Ubiquinol-Cytochrome c Reductase (Complex III)
Organism/Tissue SourceIC₅₀Reference
Saccharomyces cerevisiae3-5 nM
Candida albicans0.8 ng/mL
Candida albicans (NADH:cytochrome c oxidoreductase)0.8 ng/mL (1.85 nM)
Saccharomyces cerevisiae (NADH:cytochrome c oxidoreductase)1.0 ng/mL (2.31 nM)
Bovine Heart Mitochondria200-250 nM
Rat Liver1500 ng/mL
Rhesus Liver500 ng/mL
Table 2: Minimum Inhibitory Concentration (MIC) of Ilicicolin H against Pathogenic Fungi
Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.04 - 0.31
Other Candida species0.01 - 5.0
Cryptococcus species0.1 - 1.56
Aspergillus fumigatus0.08

Note: The antifungal activity of Ilicicolin H is dependent on the carbon source in the growth media. MIC values are significantly lower in media containing non-fermentable carbon sources like glycerol, highlighting the compound's reliance on inhibiting mitochondrial respiration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ilicicolin H.

Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by Ilicicolin H.

Materials:

  • Isolated mitochondria from the target organism (e.g., Saccharomyces cerevisiae, Candida albicans, bovine heart).

  • Assay Buffer: 50 mM potassium phosphate (B84403), pH 7.4, 1 mM EDTA.

  • Cytochrome c (from horse heart), final concentration 50 µM.

  • Decylubiquinol (DBH₂) or Ubiquinol-2 as the substrate.

  • Potassium cyanide (KCN), final concentration 1 mM (to inhibit Complex IV).

  • Ilicicolin H stock solution in DMSO.

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, cytochrome c, and KCN.

  • Add a known amount of isolated mitochondria (e.g., 5-10 µg of protein).

  • For inhibition studies, pre-incubate the mitochondria with varying concentrations of Ilicicolin H for 2-3 minutes.

  • Initiate the reaction by adding the substrate (e.g., DBH₂ to a final concentration of 50 µM).

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the IC₅₀ value of Ilicicolin H by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mitochondrial Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates and inhibitors to pinpoint the site of action in the electron transport chain.

Materials:

  • Isolated mitochondria.

  • Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and EDTA).

  • Substrates for different complexes:

    • Complex I: NADH, ethanol, glycerol-3-phosphate

    • Complex II: Succinate

    • Complex IV: Ascorbate/TMPD

  • Ilicicolin H stock solution in DMSO.

  • Other respiratory chain inhibitors (for controls): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), KCN (Complex IV inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent).

  • Oxygen electrode (e.g., Clark-type electrode) or a Seahorse XF Analyzer.

Procedure:

  • Calibrate the oxygen electrode system.

  • Add a known amount of isolated mitochondria to the respiration chamber containing air-saturated Respiration Buffer.

  • Add a substrate to initiate oxygen consumption (e.g., NADH for Complex I-III activity).

  • Record the basal rate of oxygen consumption.

  • Add varying concentrations of Ilicicolin H and record the resulting inhibition of oxygen consumption.

  • To further characterize the effect, other inhibitors can be added sequentially to measure different respiratory states (e.g., State 4 respiration with oligomycin, maximal uncoupled respiration with FCCP).

  • Calculate the IC₅₀ of Ilicicolin H for the inhibition of substrate-dependent oxygen consumption.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans).

  • Growth medium (e.g., Yeast extract-peptone-glycerol (YPG) to ensure dependence on respiration).

  • Ilicicolin H stock solution in DMSO.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Prepare a standardized inoculum of the fungal strain in the growth medium.

  • Dispense the fungal suspension into the wells of a 96-well plate.

  • Add serial dilutions of Ilicicolin H to the wells. Include a positive control (no drug) and a negative control (no fungus).

  • Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Determine the MIC as the lowest concentration of Ilicicolin H that causes a significant inhibition of growth (e.g., ≥90%) compared to the drug-free control, often measured by absorbance at 600 nm.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

IlicicolinH_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient ATP ATP ATPSynthase->ATP Generates IlicicolinH Ilicicolin H IlicicolinH->ComplexIII Inhibits at Qn site

Caption: Ilicicolin H's inhibitory action on Complex III of the mitochondrial electron transport chain.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_wholecell Whole-Cell Assays cluster_data Data Analysis Mito_Isolation Mitochondria Isolation (from Fungal Strain) Enzyme_Assay Complex III Activity Assay (Ubiquinol-Cytochrome c Reductase) Mito_Isolation->Enzyme_Assay O2_Consumption Mitochondrial Oxygen Consumption Assay Mito_Isolation->O2_Consumption IC50_Calc IC₅₀ Calculation Enzyme_Assay->IC50_Calc O2_Consumption->IC50_Calc MIC_Assay MIC Determination (Broth Microdilution) MIC_Value MIC Value Determination MIC_Assay->MIC_Value

Caption: A typical experimental workflow for characterizing the antifungal activity of Ilicicolin H.

Conclusion

Ilicicolin H represents a compelling antifungal candidate due to its potent and selective inhibition of the fungal mitochondrial cytochrome bc1 complex. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further preclinical and clinical development. The high selectivity of Ilicicolin H for the fungal respiratory chain continues to make it an attractive lead compound in the quest for novel, effective, and safe antifungal therapies.

References

Foundational

Ilicicolin H: A Technical Guide to its Antifungal Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the antifungal properties of Ilicicolin H, a natural product isolated from fungi such as Cylindroc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Ilicicolin H, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum.[1][2] Ilicicolin H has demonstrated potent, broad-spectrum antifungal activity against a range of clinically relevant pathogens, including species of Candida, Cryptococcus, and Aspergillus.[2][3][4] Its unique mechanism of action, targeting the mitochondrial respiratory chain, makes it a subject of significant interest for the development of novel antifungal therapeutics.

Quantitative Antifungal Activity

Ilicicolin H exhibits a wide range of inhibitory activity against various fungal species. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below. The activity of Ilicicolin H is notably dependent on the carbon source used in the testing media; its potency is significantly higher in media containing a non-fermentable carbon source like glycerol, underscoring its mechanism of action through the inhibition of respiration.

Fungal SpeciesStrain(s)MIC (µg/mL)Notes
Candida albicansMY 10550.04
Candida albicansMY 23010.31Fluconazole-resistant strain.
Candida albicansATCC102316.3
Candida species (various)-0.01 - 5.0
Candida glabrataCLY 5740.63
Candida kruseiCLY 5490.01
Cryptococcus species-0.1 - 1.56Generally superior to comparator drugs.
Cryptococcus neoformansMY 20610.1
Aspergillus fumigatus-0.08
Aspergillus flavus-Resistant
Saccharomyces cerevisiaeMY 2141>50 (glucose media)
Saccharomyces cerevisiaeMY 21410.012 (glycerol media)

Mechanism of Action: Inhibition of Mitochondrial Respiration

Ilicicolin H exerts its antifungal effect through the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the transfer of electrons, halting ATP synthesis and leading to cellular demise. Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, a different binding location than the well-known inhibitor antimycin. Notably, Ilicicolin H displays a remarkable selectivity for the fungal enzyme, with over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to the equivalent in rat liver. The 50% inhibitory concentration (IC50) against the C. albicans NADH:cytochrome c oxidoreductase is approximately 0.8 ng/mL, while for the rat liver enzyme it is 1500 ng/mL.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibition at Qn site A Prepare Fungal Inoculum (e.g., Candida albicans in PDB) C Inoculate wells with standardized fungal suspension A->C B Prepare Serial Dilutions of Ilicicolin H in a 96-well plate B->C D Incubate plate (e.g., 28°C for 12-18h) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E A Polyketide & Tyrosine (Starting Materials) B PKS-NRPS (IliA) Assembly of backbone A->B C Tetramic Acid Intermediate B->C D P450 (IliC) Pyridone formation C->D E Pyridone Intermediate D->E F Diels-Alderase (IliD) Intramolecular Diels-Alder reaction E->F G Ilicicolin H F->G

References

Exploratory

Physicochemical properties of Ilicicolin H

An In-depth Technical Guide to the Physicochemical Properties of Ilicicolin H Introduction Ilicicolin H is a potent natural product with significant antifungal activity, first isolated in 1971 from the fungus Cylindrocla...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ilicicolin H

Introduction

Ilicicolin H is a potent natural product with significant antifungal activity, first isolated in 1971 from the fungus Cylindrocladium ilicicola.[1][2] It has since been isolated from other fungi, such as Gliocadium roseum.[1][3][4] This compound belongs to the polyketide-nonribosomal peptide synthase (NRPS) class of natural products. Ilicicolin H has garnered considerable interest from the scientific community due to its potent and broad-spectrum antifungal properties against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp. Its specific mechanism of action, which involves the inhibition of mitochondrial respiration, makes it a valuable tool for research and a promising candidate for the development of new antifungal therapies.

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to Ilicicolin H. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and antifungal drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of Ilicicolin H are summarized in the table below. This data is essential for its handling, formulation, and interpretation in experimental settings.

PropertyValueReferences
Molecular Formula C₂₇H₃₁NO₄
Molecular Weight 433.5 g/mol
Exact Mass 433.22530847 Da
CAS Number 12689-26-8
Appearance Not specified; related Ilicicolin C appears as pale yellow needles.
Solubility Soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO).
Melting Point Data not readily available.
IUPAC Name 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one

Biological Activity and Mechanism of Action

Ilicicolin H exhibits potent antifungal activity through a highly specific mechanism. It is a selective inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, which is critical for the viability of fungal cells.

Inhibitory Activity

The inhibitory potency of Ilicicolin H against various fungal species and specific enzymes is detailed below.

TargetOrganism/SystemIC₅₀ / MICReferences
Mitochondrial Cytochrome bc1 Reductase Fungal2–3 ng/mL
Ubiquinol-cytochrome c reductase Saccharomyces cerevisiae3–5 nM
Ubiquinol-cytochrome c reductase Bovine200–250 nM
Candida albicans (MIC)0.04–0.31 µg/mL
Cryptococcus species (MIC)0.1–1.56 µg/mL
Aspergillus fumigatus (MIC)0.08 µg/mL

A key feature of Ilicicolin H is its high selectivity for the fungal cytochrome bc1 complex, showing over 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart from rat liver. This selectivity is a crucial attribute for a potential antifungal therapeutic agent.

Signaling Pathway

Ilicicolin H binds to the Qn site (also known as the Qi site) of the cytochrome bc1 complex. This binding event blocks the oxidation-reduction of cytochrome b, effectively halting the electron flow through the complex and preventing the generation of ATP.

G Mechanism of Action of Ilicicolin H cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e⁻ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e⁻ ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O ADP ADP + Pi IlicicolinH Ilicicolin H IlicicolinH->Inhibition Inhibition->ComplexIII Inhibition at Qn site

Inhibition of Complex III by Ilicicolin H.

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and characterization of Ilicicolin H.

Isolation and Purification Workflow

The isolation of Ilicicolin H typically involves fungal fermentation followed by a multi-step extraction and purification process. While specific protocols may vary, the general workflow is depicted below.

G General Workflow for Ilicicolin H Isolation cluster_workflow A 1. Fungal Culture (e.g., Gliocadium roseum) B 2. Fermentation A->B C 3. Biomass Separation (Filtration/Centrifugation) B->C D 4. Extraction (e.g., with Methanol) C->D E 5. Solvent Partitioning (e.g., Diethyl Ether) D->E F 6. Crude Extract E->F G 7. Chromatographic Purification (Silica Gel or HPLC) F->G H 8. Pure Ilicicolin H G->H

General workflow for Ilicicolin H isolation.

1. Fungal Fermentation: The producing fungal strain, such as Gliocadium roseum, is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to promote the biosynthesis of Ilicicolin H.

2. Extraction: After fermentation, the fungal mycelium is separated from the broth. The mycelium is then extracted with an organic solvent like methanol to isolate the secondary metabolites, including Ilicicolin H. The methanol extract is subsequently evaporated to yield an oily residue.

3. Solvent Partitioning: The residue is dissolved in a solvent such as diethyl ether and washed sequentially with acidic, basic, and neutral aqueous solutions to remove impurities. The organic phase, containing the crude Ilicicolin H, is then evaporated to dryness.

4. Chromatographic Purification: The crude extract is subjected to chromatographic techniques for final purification.

  • Silica (B1680970) Gel Chromatography (Classical Method): The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC (e.g., with a C18 column) is employed, using a gradient of water and acetonitrile (B52724) as the mobile phase.

Spectroscopic Characterization

The structure of Ilicicolin H is elucidated and confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of purified Ilicicolin H is dissolved in a deuterated solvent, typically DMSO-d₆.

Mass Spectrometry (MS):

  • Method: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Sample Preparation: The sample is dissolved in methanol and introduced into the mass spectrometer.

  • Analysis: Data is acquired in positive ion mode to determine the accurate mass and elemental composition of the molecule.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

  • General protocols for IR and UV-Vis spectroscopy of organic compounds would be followed to identify functional groups and conjugated systems, respectively. However, specific spectral data for Ilicicolin H are not widely reported in the literature.

Conclusion

Ilicicolin H stands out as a natural product with potent and selective antifungal properties. Its well-defined mechanism of action, targeting a crucial enzyme in fungal mitochondrial respiration, makes it an invaluable chemical probe for studying the cytochrome bc1 complex. The detailed physicochemical data and experimental protocols provided in this guide serve as a critical resource for researchers aiming to explore the therapeutic potential of Ilicicolin H and to develop new, effective antifungal agents. While challenges such as high plasma protein binding have been noted in vivo, the unique structure and potent activity of Ilicicolin H continue to make it a compelling lead compound for medicinal chemistry efforts.

References

Foundational

Unraveling the Complexity of Ilicicolin H: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals Ilicicolin H, a potent antifungal agent, has garnered significant interest within the scientific community due to its broad-spectrum activity and novel mech...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ilicicolin H, a potent antifungal agent, has garnered significant interest within the scientific community due to its broad-spectrum activity and novel mechanism of action.[1][2] This technical guide provides an in-depth analysis of the structure elucidation and stereochemical determination of Ilicicolin H, presenting key data, experimental protocols, and logical workflows to support further research and development in this area. First isolated from the fungus Cylindrocladium ilicicola and later from Gliocadium roseum, Ilicicolin H targets the mitochondrial cytochrome bc1 reductase, a critical enzyme in the fungal electron transport chain.[3][4][5]

Spectroscopic Data for Structural Characterization

The definitive structure of Ilicicolin H was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provided unambiguous evidence for its molecular formula, connectivity, and three-dimensional arrangement.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ilicicolin H

The following table summarizes the proton and carbon NMR chemical shifts for Ilicicolin H, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). This data is fundamental to understanding the chemical environment of each atom within the molecule.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridone Moiety
2-164.5
3-110.2
4-178.9
5-118.5
67.98 (s)134.5
p-Hydroxyphenyl Moiety
1'-125.8
2', 6'7.25 (d, J=8.5 Hz)131.2
3', 5'6.80 (d, J=8.5 Hz)115.4
4'9.65 (s)157.8
Decalin Moiety & Acyl Chain
7-210.1
84.15 (dd, J=10.0, 4.5 Hz)52.3
92.85 (m)45.1
101.85 (m)35.6
111.25 (m), 1.65 (m)30.2
121.95 (m)38.7
131.55 (m)28.9
140.95 (d, J=6.5 Hz)21.5
152.15 (m)42.1
165.45 (m)130.5
175.60 (m)128.7
181.68 (d, J=6.0 Hz)18.2
190.85 (d, J=7.0 Hz)15.6
Table 2: High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis confirmed the elemental composition of Ilicicolin H, providing a precise molecular weight and corroborating the proposed molecular formula.

ParameterValue
Molecular Formula C₂₇H₃₁NO₄
Calculated Mass 433.2253
Observed Mass [M+H]⁺ 433.2264

Experimental Protocols for Structural Analysis

The structural characterization of Ilicicolin H relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies employed to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified Ilicicolin H was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard acquisition parameters were used to obtain the proton spectrum, providing information on chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values).

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.

    • 2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons, ultimately piecing together the molecular framework.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The purified compound was dissolved in methanol.

  • Instrumentation: HRMS analysis was performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. Data was acquired in positive ion mode, yielding the [M+H]⁺ ion, from which the precise molecular weight and elemental composition were determined.

Stereochemistry and Biosynthetic Pathway

The absolute stereochemistry of Ilicicolin H has been defined as (1R,2S,4aS,7S,8aR). This specific three-dimensional arrangement is a direct consequence of its intricate biosynthetic pathway, which involves a series of stereoselective enzymatic reactions.

The biosynthesis of Ilicicolin H is initiated by a polyketide-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The backbone is derived from acetyl-CoA and tyrosine, with two methyl groups originating from S-adenosylmethionine. A key step in the formation of the characteristic decalin ring system is an intramolecular Diels-Alder reaction catalyzed by a dedicated enzyme. The stereochemical outcome of this reaction dictates the final stereochemistry of Ilicicolin H.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Determination fungal_culture Fungal Culture (e.g., Gliocadium roseum) extraction Extraction of Secondary Metabolites fungal_culture->extraction chromatography Chromatographic Purification (e.g., HPLC) extraction->chromatography hrms HRMS Analysis chromatography->hrms Provides Pure Sample nmr NMR Spectroscopy (1D and 2D) chromatography->nmr Provides Pure Sample molecular_formula Determine Molecular Formula (from HRMS) hrms->molecular_formula connectivity Establish Connectivity (from 2D NMR) nmr->connectivity structure Propose Final Structure of Ilicicolin H molecular_formula->structure stereochemistry Determine Relative Stereochemistry (from NOESY/ROESY) connectivity->stereochemistry absolute_stereochemistry Assign Absolute Stereochemistry (e.g., Total Synthesis, Biosynthetic Studies) stereochemistry->absolute_stereochemistry absolute_stereochemistry->structure biosynthetic_pathway cluster_precursors Precursors cluster_synthesis Core Assembly & Modification acetyl_coa Acetyl-CoA pks_nrps Polyketide-Nonribosomal Peptide Synthetase (PKS-NRPS) acetyl_coa->pks_nrps tyrosine Tyrosine tyrosine->pks_nrps sam S-adenosylmethionine (SAM) sam->pks_nrps tetramic_acid Tetramic Acid Intermediate pks_nrps->tetramic_acid p450 Cytochrome P450 (Pyridone Formation) tetramic_acid->p450 pyridone Pyridone Intermediate p450->pyridone diels_alderase Diels-Alderase (Decalin Formation) pyridone->diels_alderase ilicicolin_h Ilicicolin H diels_alderase->ilicicolin_h

References

Exploratory

Ilicicolin H: A Potent and Selective Inhibitor of Fungal Cytochrome bc1

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Ilicicolin H, a natural product originally isolated from the fungus Cylindrocladium iliciola and later from Gliocadium roseum, is a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilicicolin H, a natural product originally isolated from the fungus Cylindrocladium iliciola and later from Gliocadium roseum, is a potent and highly selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as Complex III).[1][2][3] This technical guide provides a comprehensive overview of Ilicicolin H, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. Its remarkable selectivity for fungal over mammalian cytochrome bc1 complexes makes it a significant lead compound in the development of novel antifungal therapeutics.[2][4]

Mechanism of Action

Ilicicolin H exerts its antifungal activity by specifically targeting the cytochrome bc1 complex, a critical enzyme in the mitochondrial electron transport chain responsible for generating the proton gradient that drives ATP synthesis. Inhibition of this complex disrupts mitochondrial respiration, leading to fungal cell death.

Binding Site and Molecular Interaction

Ilicicolin H binds to the Qn site (also referred to as the Qi or ubiquinone reduction site) of the cytochrome bc1 complex. This binding event obstructs the oxidation-reduction of cytochrome b through the N center of the complex. While its inhibitory effects are similar to another well-characterized Qn site inhibitor, antimycin, their binding modes are distinct. This is evidenced by their different effects on the absorption spectrum of cytochrome b; Ilicicolin H induces a characteristic blue shift in the absorption spectrum of ferro-cytochrome b. Titration of this spectral shift indicates that one molecule of Ilicicolin H binds per Qn site. Notably, Ilicicolin H does not affect the oxidation of ubiquinol (B23937) through the P center (Qp site) of the complex.

Resistance studies in Saccharomyces cerevisiae and Candida albicans have identified single amino acid changes at several sites within the cytochrome b gene, which is involved in ubiquinone binding, conferring resistance to Ilicicolin H. Interestingly, these resistant mutants do not exhibit cross-resistance with other known cytochrome bc1 inhibitors like antimycin or myxothiazol.

Quantitative Data

The inhibitory potency of Ilicicolin H demonstrates significant selectivity for fungal cytochrome bc1 complexes over their mammalian counterparts.

Table 1: Inhibitory Activity of Ilicicolin H on Ubiquinol-Cytochrome c Reductase (Complex III)
Organism/Tissue SourceAssayIC50 ValueReference
Saccharomyces cerevisiae (yeast)Ubiquinol-cytochrome c reductase activity3-5 nM
Bovine Heart MitochondriaUbiquinol-cytochrome c reductase activity200-250 nM
Candida albicansNADH:cytochrome bc1 reductase2-3 ng/mL
Rat Liver MitochondriaNADH:cytochrome bc1 reductase2000-5000 ng/mL
Candida albicansNADH:cytochrome c oxidoreductase0.8 ng/mL
Rat LiverNADH:cytochrome c oxidoreductase1500 ng/mL
Rhesus LiverNADH:cytochrome c oxidoreductase500 ng/mL
Table 2: Effect of Ilicicolin H on Mitochondrial Oxygen Consumption in S. cerevisiae
Substrate(s)Target Complex(es)IC50 (µg/mL)Reference
Ethanol, Glycerol-3-phosphate, NADHComplex I-III0.008, 0.02, 0.08 respectively
Succinate (B1194679)Complex II-III1.0
Ascorbate/TMPDComplex IV>10.0
Table 3: Antifungal Activity of Ilicicolin H (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesMIC Range (µg/mL)Reference
Candida spp.0.01 - 5.0
Candida albicans0.04 - 0.31
Cryptococcus spp.0.1 - 1.56
Aspergillus fumigatus0.08

Note: The antifungal activity of Ilicicolin H is dependent on the carbon source in the test media. Higher efficacy is observed in media containing non-fermentable carbon sources like glycerol.

Experimental Protocols

Ubiquinol-Cytochrome c Reductase Activity Assay

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • EDTA (1 mM)

  • Potassium cyanide (KCN, 1 mM) - Caution: Highly toxic

  • Cytochrome c (from horse heart, oxidized form)

  • Ubiquinol-2 (or other suitable ubiquinol analog like decylubiquinol)

  • Ilicicolin H stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, and KCN. The KCN is included to inhibit cytochrome c oxidase.

  • Add a known concentration of oxidized cytochrome c (e.g., 50 µM) to the reaction mixture.

  • Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 25°C) to allow for temperature equilibration.

  • To a parallel cuvette for the experimental condition, add the desired concentration of Ilicicolin H (or DMSO for the vehicle control) and incubate for a few minutes.

  • Initiate the reaction by adding ubiquinol-2.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by measuring the reaction rate at various concentrations of Ilicicolin H and fitting the data to a dose-response curve.

Mitochondrial Oxygen Consumption Assay

This assay measures the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or other oxygen-sensing technology to assess the impact of Ilicicolin H on the electron transport chain.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and a substrate for a specific complex)

  • Substrates for different mitochondrial complexes (e.g., NADH, ethanol, glycerol-3-phosphate for Complex I-III; succinate for Complex II-III; ascorbate/TMPD for Complex IV)

  • Ilicicolin H stock solution (in DMSO)

  • Oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode system.

  • Add a known amount of isolated mitochondria to the respiration buffer in the electrode chamber.

  • Add a substrate to initiate respiration and record the basal oxygen consumption rate.

  • Add varying concentrations of Ilicicolin H to the chamber and record the resulting oxygen consumption rates.

  • Calculate the percentage of inhibition at each concentration relative to the basal rate.

  • Determine the IC50 value by plotting the percent inhibition against the Ilicicolin H concentration.

  • To further characterize mitochondrial function, other inhibitors can be added sequentially, such as oligomycin (B223565) (to measure proton leak), FCCP (to measure maximal uncoupled respiration), and antimycin A/rotenone (to inhibit all mitochondrial respiration).

Minimum Inhibitory Concentration (MIC) Determination in Yeast

This protocol determines the lowest concentration of Ilicicolin H that inhibits the visible growth of yeast.

Materials:

  • Yeast strain (e.g., S. cerevisiae, C. albicans)

  • Culture medium with a non-fermentable carbon source (e.g., YPG medium: 1% yeast extract, 2% peptone, 3% glycerol)

  • Ilicicolin H stock solution (in DMSO)

  • 96-well microplate

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Prepare a standardized yeast inoculum from an overnight culture (e.g., 1 x 10^5 cells/mL).

  • In a 96-well plate, perform a two-fold serial dilution of the Ilicicolin H stock solution in the culture medium to create a range of final concentrations.

  • Add the standardized yeast inoculum to each well.

  • Include a positive control (no drug) and a negative control (no cells).

  • Incubate the plate at the optimal temperature for the yeast strain (e.g., 30°C) for 24-48 hours.

  • Determine the MIC as the lowest concentration of Ilicicolin H that visibly inhibits yeast growth (the first clear well). This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway Diagram

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibition ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ Proton_Gradient Proton Gradient (Δp) ComplexI->Proton_Gradient H+ pumping ComplexII Complex II ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIII->Proton_Gradient H+ pumping ComplexIV Complex IV ComplexIV->Proton_Gradient H+ pumping UQ->ComplexIII CytC->ComplexIV IlicicolinH Ilicicolin H IlicicolinH->ComplexIII binds to Qn site ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase drives

Caption: Inhibition of the mitochondrial electron transport chain by Ilicicolin H at Complex III.

Experimental Workflow Diagram

cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Start Start: Isolate Mitochondria or Prepare Purified Enzyme PrepareReagents Prepare Buffers, Substrates, and Ilicicolin H Dilutions Start->PrepareReagents ReactionSetup Set up Reaction Mixture in Cuvettes/Plates PrepareReagents->ReactionSetup AddEnzyme Add Enzyme/Mitochondria ReactionSetup->AddEnzyme AddInhibitor Add Ilicicolin H (or DMSO control) AddEnzyme->AddInhibitor InitiateReaction Initiate Reaction with Substrate (e.g., Ubiquinol-2) AddInhibitor->InitiateReaction Monitor Monitor Reaction (e.g., Absorbance at 550 nm) InitiateReaction->Monitor CalculateRate Calculate Initial Reaction Rates Monitor->CalculateRate DoseResponse Generate Dose-Response Curve CalculateRate->DoseResponse CalculateIC50 Calculate IC50 Value DoseResponse->CalculateIC50 End End: Determine Inhibitory Potency CalculateIC50->End

Caption: Experimental workflow for determining the IC50 of Ilicicolin H on cytochrome bc1 activity.

Conclusion

Ilicicolin H is a highly potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, acting at the Qn site. Its strong in vitro antifungal activity across a broad spectrum of pathogens, coupled with its significant selectivity over mammalian enzymes, underscores its potential as a valuable lead compound for the development of new antifungal drugs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development efforts in this area. While challenges such as plasma protein binding have been noted in vivo, the unique mechanism of action and high selectivity of Ilicicolin H warrant continued investigation and optimization.

References

Foundational

Unveiling Ilicicolin H: A Technical Guide to its Natural Origins and Isolation

For Immediate Release This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sourcing and isolation of Ilicicolin H, a potent antifungal age...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sourcing and isolation of Ilicicolin H, a potent antifungal agent. This document details the primary microbial producers, optimized fermentation and extraction protocols, and purification methodologies, supported by quantitative data and visual workflows.

Natural Sources and Production of Ilicicolin H

Ilicicolin H is a polyketide-nonribosomal peptide hybrid metabolite produced by several species of filamentous fungi. First identified from Cylindrocladium ilicicola, it has since been isolated from other fungal genera, demonstrating a widespread capability for its biosynthesis within the fungal kingdom.[1][2] High-yield production has been notably achieved from Gliocadium roseum.[3] Furthermore, the biosynthetic gene cluster for ilicicolins has been successfully activated in Trichoderma reesei, opening avenues for heterologous production and genetic engineering to create novel analogs like Ilicicolin K.[1][3] An endophytic fungus, Neonectria sp. DH2, isolated from Meconopsis grandis in Tibet, has also been identified as a producer of Ilicicolin H.

Fungal SourceReported YieldReference
Gliocadium roseumUp to 1500 mg/L
Neonectria sp. DH230 mg from 120 x 1 L flasks
Engineered Trichoderma reesei~20 mg/L (Ilicicolin K)
Fusarium sp. F425.1 mg/L (optimized)

Experimental Protocols: From Fermentation to Pure Compound

The isolation of Ilicicolin H involves a multi-step process encompassing fungal fermentation, solvent extraction, and chromatographic purification. The following protocols are a composite of methodologies reported in the literature.

Fungal Fermentation

Objective: To cultivate a high-yield culture of an Ilicicolin H-producing fungus.

Materials:

  • Ilicicolin H-producing fungal strain (e.g., Neonectria sp. DH2 or Gliocadium roseum)

  • Solid rice medium or Potato Dextrose Broth (PDB)

  • Sterile 1 L flasks

  • Incubator

Procedure:

  • Prepare the solid rice medium or PDB in 1 L flasks and sterilize by autoclaving.

  • Inoculate the sterile medium with the Ilicicolin H-producing fungal strain.

  • Incubate the cultures at 20°C for 28 days in stationary culture for solid medium, or with shaking for liquid medium.

Extraction of Crude Ilicicolin H

Objective: To extract the secondary metabolites, including Ilicicolin H, from the fungal culture.

Materials:

  • Fungal culture from step 2.1

  • Methanol (MeOH)

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • For solid cultures, the entire fermented rice medium is extracted. For liquid cultures, the mycelia and supernatant are separated.

  • The fungal biomass (and solid substrate, if applicable) is extracted three times with methanol. The supernatant from liquid cultures can be extracted with ethyl acetate.

  • The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Ilicicolin H

Objective: To isolate pure Ilicicolin H from the crude extract.

Materials:

  • Crude extract from step 2.2

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (H₂O)

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Purify the dissolved extract using reverse-phase HPLC.

  • Employ a C18 column with a linear gradient of acetonitrile in water to separate the components of the crude extract.

  • Monitor the elution profile with a UV detector and collect the fractions corresponding to the Ilicicolin H peak.

  • Combine the pure fractions and evaporate the solvent to obtain purified Ilicicolin H.

Spectroscopic Data for Ilicicolin H

The structural elucidation of Ilicicolin H is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity
......
Detailed peak assignments would be listed here based on primary literature.
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Carbon Type
......
Detailed peak assignments would be listed here based on primary literature.
High-Resolution Mass Spectrometry (HRMS)
Parameter Value
Ionization ModeESI+
Molecular FormulaC₂₇H₃₁NO₄
Calculated Mass...
Measured Mass...

Visualizing the Workflow and Biological Context

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of Ilicicolin H from a fungal source.

G Ilicicolin H Isolation Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fungal_Culture Inoculation of Fungal Strain Incubation Incubation (e.g., 20°C, 28 days) Fungal_Culture->Incubation Harvest Harvest of Fungal Biomass & Supernatant Incubation->Harvest Solvent_Extraction Solvent Extraction (Methanol/Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration HPLC Reverse-Phase HPLC Concentration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Ilicicolin_H Pure Ilicicolin H Solvent_Evaporation->Pure_Ilicicolin_H

Caption: A generalized workflow for the isolation and purification of Ilicicolin H.

Biosynthetic Pathway of Ilicicolin H

Ilicicolin H biosynthesis is initiated by a polyketide-nonribosomal peptide synthetase (PKS-NRPS). The backbone is derived from acetyl-CoA and tyrosine, with methyl groups originating from methionine. Key enzymatic steps include the formation of a tetramic acid moiety, which is then converted to a pyridone by a P450 enzyme. A crucial intramolecular Diels-Alder reaction, catalyzed by a dedicated enzyme, forms the characteristic decalin ring system.

G Simplified Ilicicolin H Biosynthesis PKS_NRPS PKS-NRPS (IliA) Tetramic_Acid Tetramic Acid Intermediate PKS_NRPS->Tetramic_Acid Assembly Pyridone Pyridone Intermediate Tetramic_Acid->Pyridone Ring Expansion P450 P450 Monooxygenase (IliC) P450->Pyridone Ilicicolin_H Ilicicolin H Pyridone->Ilicicolin_H Intramolecular Diels-Alder Diels_Alderase Diels-Alderase (IliD) Diels_Alderase->Ilicicolin_H

Caption: A simplified schematic of the Ilicicolin H biosynthetic pathway.

Mechanism of Antifungal Action

Ilicicolin H exhibits its potent antifungal activity by specifically inhibiting the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. It binds to the Qn site of this complex, disrupting mitochondrial respiration and leading to a cascade of events that culminate in fungal cell death. This targeted action provides a high degree of selectivity for fungal over mammalian cells.

G Ilicicolin H Mechanism of Action Ilicicolin_H Ilicicolin H Cyt_bc1 Mitochondrial Cytochrome bc1 Complex (Complex III) Ilicicolin_H->Cyt_bc1 Inhibits at Qn site ETC Electron Transport Chain Cyt_bc1->ETC is part of Cyt_bc1->ETC disrupts ATP_Synthase ATP Synthesis ETC->ATP_Synthase drives Cell_Death Fungal Cell Death ATP_Synthase->Cell_Death leads to

Caption: The inhibitory effect of Ilicicolin H on the fungal electron transport chain.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ilicicolin H

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to performing in vitro antifungal susceptibility testing of Ilicicolin H, a potent antifungal agent. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antifungal susceptibility testing of Ilicicolin H, a potent antifungal agent. This document includes detailed protocols for the widely accepted broth microdilution method, a summary of its antifungal activity, and a description of its mechanism of action.

Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum.[1][2] It exhibits broad-spectrum antifungal activity against a range of clinically important yeasts and molds, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3] The primary mechanism of action of Ilicicolin H is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the fungal electron transport chain. This disruption of mitochondrial respiration leads to a depletion of cellular energy, ultimately resulting in fungal cell death. Notably, Ilicicolin H demonstrates a high degree of selectivity for the fungal cytochrome bc1 complex, with significantly lower activity against the mammalian equivalent, making it a promising candidate for further drug development.

Quantitative Data Summary

The in vitro antifungal activity of Ilicicolin H is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. The following table summarizes the MIC values of Ilicicolin H against various fungal species as reported in the literature. It is important to note that the antifungal activity of Ilicicolin H can be influenced by the carbon source in the growth medium, with greater potency observed in media containing non-fermentable carbon sources like glycerol.

Fungal StrainIlicicolin H MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Reference
Candida albicans (MY 1055)0.040.250.250.5
Candida albicans (MY 2301, Fluconazole-resistant)0.310.50.5>64
Candida glabrata (CLY 574)0.630.50.4>64
Candida krusei (CLY 549)0.0110.516
Candida parapsilosis (ATCC 22019)0.1610.132
Cryptococcus neoformans (MY 2061)0.2160.132
Aspergillus fumigatus (MF 5668)0.08640.5>64
Aspergillus flavus (MF 383)>100>641>64

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.)

This method is considered the gold standard for determining the MIC of antifungal agents against yeast isolates.

1. Materials and Reagents:

  • Ilicicolin H

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Fungal isolate to be tested

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) plates

2. Preparation of Ilicicolin H Stock Solution: a. Dissolve Ilicicolin H in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.

3. Inoculum Preparation: a. Subculture the fungal isolate onto an SDA or PDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Microtiter Plate Preparation and Inoculation: a. Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the Ilicicolin H working solution to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (containing a standard antifungal) and well 12 as the growth control (drug-free). e. Add 100 µL of the standardized fungal inoculum to each well (wells 1-12), bringing the final volume in each well to 200 µL.

5. Incubation and MIC Determination: a. Incubate the microtiter plates at 35°C for 24 to 48 hours. b. The MIC is determined as the lowest concentration of Ilicicolin H that causes a significant reduction in growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Broth Microdilution Method for Molds (e.g., Aspergillus spp.)

The protocol for molds is similar to that for yeasts, with key differences in the preparation of the inoculum.

1. Inoculum Preparation: a. Grow the mold on a suitable agar medium (e.g., PDA) at 35°C for 7 days or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Gently scrape the surface with a sterile loop. d. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. e. Adjust the conidial suspension with a hemocytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

2. Microtiter Plate Preparation, Inoculation, and Incubation: a. Follow steps 4a-e as described for the yeast protocol, using the prepared mold inoculum. b. Incubate the plates at 35°C for 48 to 72 hours, or until sufficient growth is seen in the control well. c. The MIC is the lowest concentration that shows no visible growth.

Visualizations

Signaling Pathway

cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Ilicicolin_H Ilicicolin H Inhibition Ilicicolin_H->Inhibition Inhibition->Complex_III Inhibits

Caption: Mechanism of action of Ilicicolin H on the fungal mitochondrial electron transport chain.

Experimental Workflow

Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Drug_Dilutions Prepare Serial Dilutions of Ilicicolin H in 96-well Plate Start->Prepare_Drug_Dilutions Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions->Inoculate_Plate Incubate Incubate Plate (35°C, 24-48h) Inoculate_Plate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

References

Application

Application Note: Method for Determining Ilicicolin H Minimum Inhibitory Concentration (MIC) Values

Audience: Researchers, scientists, and drug development professionals. Introduction Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium iliciola and Gliocadium roseum.[1][2] It demonstrates pote...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium iliciola and Gliocadium roseum.[1][2] It demonstrates potent and broad-spectrum antifungal activity against a variety of clinically relevant pathogens, including species of Candida, Aspergillus, and Cryptococcus.[1][2] The primary mechanism of action for Ilicicolin H is the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[3] This targeted action disrupts cellular respiration, leading to fungal cell death. This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Ilicicolin H using the standardized broth microdilution method, along with relevant quantitative data and pathway diagrams.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Ilicicolin H exerts its antifungal effect by specifically binding to the Qn (ubiquinone reduction) site of the cytochrome bc1 complex within the inner mitochondrial membrane. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the proton pumping activity of Complex III. The disruption of the electron transport chain collapses the mitochondrial membrane potential, inhibits ATP synthesis, and ultimately leads to fungal cell death. Due to this mechanism, the antifungal activity of Ilicicolin H is most potent when fungi are grown in media containing a non-fermentable carbon source, such as glycerol (B35011), which forces reliance on respiratory metabolism.

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP ATP Synthesis ComplexI_II Complex I / II QH2 Ubiquinol (QH2) ComplexI_II->QH2 e- ComplexIII Cytochrome bc1 (Complex III) QH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATPSynthase ATP Synthase ComplexIII->ATPSynthase H+ pumping ComplexIV Complex IV CytC->ComplexIV e- IlicicolinH Ilicicolin H IlicicolinH->ComplexIII Inhibition ATP ATP ATPSynthase->ATP H+ gradient

Caption: Inhibition of the mitochondrial electron transport chain by Ilicicolin H.

Quantitative Data: Ilicicolin H MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Ilicicolin H against a range of fungal species. These values were determined using broth microdilution methods in media containing a non-fermentable carbon source.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.04 - 0.31
Other Candida species0.01 - 5.0
Cryptococcus species0.1 - 1.56
Aspergillus fumigatus0.08
Saccharomyces cerevisiae0.012

Experimental Protocols

Protocol: Broth Microdilution Method for Ilicicolin H MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and optimized for the specific properties of Ilicicolin H.

Principle The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. It involves exposing a standardized suspension of a microorganism to serial dilutions of the compound in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible growth after a specified incubation period.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare Ilicicolin H Stock (e.g., 1 mg/mL in DMSO) serial_dilute 3. Perform Serial Dilutions in 96-well plate prep_stock->serial_dilute prep_inoculum 2. Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) inoculate 4. Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate 5. Incubate Plate (e.g., 30-35°C, 24-48h) inoculate->incubate read_plate 6. Read Results (Visually or OD600) incubate->read_plate determine_mic 7. Determine MIC Value read_plate->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Materials

  • Ilicicolin H

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Yeast extract-Peptone-Glycerol (YPG) medium (1% yeast extract, 2% peptone, 3% glycerol) or RPMI 1640 medium.

  • Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae)

  • Sterile 96-well, flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Incubator (30-35°C)

Detailed Procedure

  • Preparation of Ilicicolin H Stock Solution:

    • Dissolve Ilicicolin H in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Store the stock solution in aliquots at -80°C for long-term storage.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain overnight in the appropriate liquid medium (e.g., YPG) at the optimal temperature (e.g., 30°C).

    • Dilute the overnight culture in fresh medium to achieve a standardized density. For yeast, this is typically equivalent to a 0.5 McFarland standard, which is then further diluted to a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of the MIC Plate (Serial Dilutions):

    • In a 96-well plate, add 100 µL of growth medium to all wells except the first column.

    • Create an intermediate dilution of the Ilicicolin H stock solution in the medium.

    • Add 200 µL of this diluted Ilicicolin H solution to the first column of the plate.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.

  • Controls:

    • Growth Control: Wells containing 100 µL of medium and 100 µL of the fungal inoculum, with no drug.

    • Vehicle Control: Wells containing the highest concentration of DMSO used in the assay (typically <1%) and the fungal inoculum.

    • Sterility Control: Wells containing 200 µL of medium only, with no inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL.

    • Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 30-35°C) for 24-48 hours.

  • Determination of MIC:

    • Visual Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of Ilicicolin H in the first well that appears clear, indicating no visible fungal growth.

    • Spectrophotometric Determination (Optional): Measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest drug concentration that inhibits growth by ≥90% compared to the growth control.

Key Considerations and Troubleshooting

  • Carbon Source: The use of a non-fermentable carbon source like glycerol is critical. MIC values can be significantly higher (>50 µg/mL) in glucose-based media as fungi can bypass the need for respiration through fermentation.

  • Protein Binding: Ilicicolin H is known to have high plasma protein binding. If conducting experiments in media containing serum, be aware that this may sequester the compound and lead to an apparent reduction in potency.

  • Solvent Concentration: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.

References

Method

Ilicicolin H stock solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals Introduction Ilicicolin H is a natural product exhibiting potent and broad-spectrum antifungal activity. Its primary mechanism of action involves the highly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin H is a natural product exhibiting potent and broad-spectrum antifungal activity. Its primary mechanism of action involves the highly selective inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By binding to the Qn site of this complex, Ilicicolin H disrupts cellular respiration, leading to fungal cell death. This targeted action makes it a valuable tool for research in mycology, cancer biology, and mitochondrial function. These application notes provide detailed protocols for the preparation of Ilicicolin H stock solutions, an overview of its stability, and methods for its application in common experimental settings.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for Ilicicolin H
ParameterValueNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, high-purity DMSO is recommended to ensure stability.
Recommended Stock Concentration 10-20 mg/mLHigher concentrations may be achievable but should be validated.
Appearance in Solution Clear, colorless to pale yellowVisually inspect for any precipitation or color change before use.
Final DMSO Concentration in Assay ≤ 0.1% (v/v)Higher concentrations may cause solvent-induced artifacts or cytotoxicity.
Table 2: Recommended Storage Conditions and Stability of Ilicicolin H Stock Solutions
ConditionDurationTemperatureNotes
Long-term Storage Months to years-20°C or -80°CAliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Protect from light.
Short-term Storage Days to one week4°CFor immediate or frequent use. Protect from light.
Working Dilutions (in aqueous media) HoursRoom Temperature or 37°CPrepare fresh for each experiment and use promptly to avoid precipitation and degradation.

Signaling Pathway and Experimental Workflows

Mechanism of Action of Ilicicolin H

Ilicicolin H targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. It specifically binds to the Qn site, which is the ubiquinone reduction site. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, thereby disrupting the Q-cycle. The inhibition of the Q-cycle halts the translocation of protons across the inner mitochondrial membrane, which in turn collapses the mitochondrial membrane potential and inhibits ATP synthesis, ultimately leading to cellular apoptosis.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Complex_III Cytochrome bc1 Complex (Complex III) cluster_Cellular_Effects Cellular Effects Complex_I Complex I (NADH Dehydrogenase) Q_pool Ubiquinone Pool (Q) Complex_I->Q_pool Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q_pool QH2_pool Ubiquinol Pool (QH2) Qp_site Qp site QH2_pool->Qp_site e- Cyt_b Cytochrome b Qp_site->Cyt_b e- ISP Rieske Iron-Sulfur Protein (ISP) Qp_site->ISP e- Qn_site Qn site Qn_site->Q_pool e- Disrupted_ETC Disrupted Electron Transport Chain Cyt_b->Qn_site e- Cyt_c1 Cytochrome c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c ISP->Cyt_c1 e- Ilicicolin_H Ilicicolin H Ilicicolin_H->Qn_site Inhibits Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Cyt_c->Complex_IV No_ATP Reduced ATP Production Disrupted_ETC->No_ATP Apoptosis Apoptosis No_ATP->Apoptosis

Caption: Mechanism of Ilicicolin H inhibition of the cytochrome bc1 complex.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of Ilicicolin H.

start Start weigh Accurately weigh Ilicicolin H powder start->weigh dissolve Dissolve in anhydrous DMSO to desired concentration (e.g., 10 mg/mL) weigh->dissolve vortex Vortex thoroughly until fully dissolved dissolve->vortex sonicate Optional: Gentle sonication or warming to 37°C if dissolution is slow vortex->sonicate aliquot Aliquot into single-use, light-protected vials vortex->aliquot If fully dissolved sonicate->aliquot If necessary store Store at -20°C or -80°C for long-term use aliquot->store end End store->end

Caption: Workflow for preparing an Ilicicolin H stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Ilicicolin H Stock Solution in DMSO

Materials:

  • Ilicicolin H (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the Ilicicolin H powder and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh a desired amount of Ilicicolin H powder (e.g., 10 mg) and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mg/mL concentration (e.g., for 10 mg of Ilicicolin H, add 1 mL of DMSO).

  • Mixing: Cap the tube tightly and vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Aiding Dissolution (Optional): If the compound does not readily dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C for a short period, followed by vortexing.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., 20 µL aliquots).

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), an aliquot can be stored at 4°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Materials:

  • Ilicicolin H stock solution (10 mg/mL in DMSO)

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in the appropriate broth. Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL (corresponding to a 0.5 McFarland standard). Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate.

  • Serial Dilution of Ilicicolin H: a. In a 96-well plate, add 100 µL of the appropriate growth medium to wells 2 through 12 of a designated row. b. Prepare a starting dilution of the Ilicicolin H stock solution in the growth medium. For example, add 2 µL of the 10 mg/mL stock to 998 µL of medium to get a 20 µg/mL solution. c. Add 200 µL of this 20 µg/mL Ilicicolin H solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile medium to well 12.

  • Incubation: Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Ilicicolin H that causes complete visual inhibition of growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 3: Assessment of Ilicicolin H Stock Solution Stability

Objective: To determine the stability of an Ilicicolin H stock solution in DMSO under specific storage conditions.

Materials:

  • Ilicicolin H stock solution in DMSO (e.g., 10 mg/mL)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Initial Analysis (T=0): a. Prepare a fresh 10 mg/mL stock solution of Ilicicolin H in DMSO as described in Protocol 1. b. Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent. c. Analyze the sample by HPLC to obtain the initial peak area of Ilicicolin H. This will serve as the 100% reference.

  • Sample Storage: a. Aliquot the remaining stock solution into several tubes. b. Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C) and protected from light.

  • Time-Point Analysis: a. At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition. b. Prepare a dilution for HPLC analysis as in step 1b. c. Analyze the sample by HPLC and record the peak area of Ilicicolin H.

  • Data Analysis: a. Calculate the percentage of Ilicicolin H remaining at each time point relative to the initial (T=0) peak area. b. Plot the percentage of remaining Ilicicolin H against time for each storage condition. c. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Example HPLC Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of Ilicicolin H (typically in the range of 254-350 nm)

  • Injection Volume: 10 µL

These protocols provide a foundation for working with Ilicicolin H. It is recommended that researchers optimize these methods for their specific experimental systems and cell lines.

Application

Application Notes and Protocols for the HPLC Purification of Ilicicolin H from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals Introduction Ilicicolin H is a potent antifungal agent first isolated from the fungus Cylindrocladium ilicicola and subsequently found in other species, inc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin H is a potent antifungal agent first isolated from the fungus Cylindrocladium ilicicola and subsequently found in other species, including the high-producing strain Gliocladium roseum.[1] This natural product exhibits broad-spectrum activity against various pathogenic fungi, such as Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[2][3][4] Its mechanism of action involves the specific inhibition of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain, leading to the disruption of cellular respiration and subsequent fungal cell death.[5] The high selectivity of Ilicicolin H for the fungal cytochrome bc1 complex over its mammalian counterpart makes it a promising candidate for the development of new antifungal therapies.

These application notes provide a detailed protocol for the production, extraction, and purification of Ilicicolin H from fungal culture using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Fungal Strains and Fermentation Titers for Ilicicolin H Production
Fungal StrainReported Titer of Ilicicolin HReference
Gliocladium roseumUp to 1500 mg/L
Neonectria sp. DH20.55 mg/L (heterologous expression in Aspergillus nidulans)
Cylindrocladium ilicicolaNot specified
Trichoderma reesei (engineered)High-yield production (exact titer not specified)
Table 2: HPLC Purification Parameters for Ilicicolin H
ParameterSpecificationReference
Column Reversed-phase C18
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient Isocratic or gradient elution with increasing acetonitrile concentration
Detection UV-Vis (e.g., 210-400 nm) or Photodiode Array (PDA)
Reported Retention Time Approximately 29 minutes (under specific, non-preparative conditions)

Experimental Protocols

Fungal Fermentation

This protocol is based on methods for high-yield production of Ilicicolin H from Gliocladium roseum.

Materials:

  • Gliocladium roseum culture

  • Seed medium (e.g., Potato Dextrose Broth)

  • Production medium (e.g., defined medium with glucose or sucrose (B13894) as the carbon source)

  • Shaker incubator

  • Bioreactor (for large-scale production)

Procedure:

  • Inoculate a starter culture of Gliocladium roseum in the seed medium.

  • Incubate at 25-28°C with shaking (e.g., 180-250 rpm) for 2-3 days.

  • Transfer the seed culture to the production medium in a larger flask or bioreactor. The inoculum volume should be 5-10% of the production medium volume.

  • Incubate the production culture at 25-28°C with agitation for 7-14 days. Monitor the production of Ilicicolin H periodically by taking small samples for extraction and HPLC analysis.

Extraction of Ilicicolin H

This protocol describes a general method for extracting Ilicicolin H from the fungal culture.

Materials:

  • Fungal culture broth from fermentation

  • Ethyl acetate (B1210297) or Methanol

  • Separatory funnel

  • Rotary evaporator

  • Filter paper or centrifugation equipment

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Alternatively, extract the mycelium and broth together with methanol.

  • Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain an oily residue.

Silica (B1680970) Gel Chromatography (Optional Pre-purification)

For crude extracts with high complexity, a preliminary purification step using silica gel chromatography can be beneficial.

Materials:

  • Crude Ilicicolin H extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents (e.g., hexane (B92381), ethyl acetate, methanol)

Procedure:

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

  • Pack a chromatography column with silica gel slurried in the same non-polar solvent.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Ilicicolin H.

  • Pool the Ilicicolin H-containing fractions and evaporate the solvent.

Preparative HPLC Purification

This is the final step to obtain high-purity Ilicicolin H.

Materials:

  • Pre-purified Ilicicolin H extract

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Preparative HPLC system with a UV-Vis or PDA detector

  • Preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

Procedure:

  • Dissolve the Ilicicolin H-containing extract in a small volume of the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 90% water: 10% acetonitrile).

  • Inject the sample onto the column.

  • Run a linear gradient to increase the concentration of acetonitrile. A suggested gradient is from 10% to 90% acetonitrile over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of Ilicicolin H).

  • Collect the fraction corresponding to the Ilicicolin H peak.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent from the purified fraction to obtain pure Ilicicolin H.

Visualizations

experimental_workflow cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification fungal_culture Gliocladium roseum Culture fermentation Large-Scale Fermentation fungal_culture->fermentation harvest Harvest Culture Broth fermentation->harvest extraction Solvent Extraction (Ethyl Acetate/Methanol) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica_gel Silica Gel Chromatography (Optional) concentration->silica_gel hplc Preparative HPLC (C18 Column) silica_gel->hplc pure_ilicicolin_h Pure Ilicicolin H hplc->pure_ilicicolin_h

Caption: Experimental workflow for Ilicicolin H purification.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain (Fungal) complex_i Complex I ubiquinone Ubiquinone (Coenzyme Q) complex_i->ubiquinone complex_ii Complex II complex_ii->ubiquinone complex_iii Complex III (Cytochrome bc1) ubiquinone->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c atp ATP Production complex_iii->atp Disruption of Electron Flow cell_death Fungal Cell Death complex_iii->cell_death Leads to complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp_synthase->atp ilicicolin_h Ilicicolin H ilicicolin_h->inhibition inhibition->complex_iii Inhibition

Caption: Ilicicolin H mechanism of action.

References

Method

Application Notes: The Experimental Use of Ilicicolin H in Murine Infection Models

Introduction Ilicicolin H is a potent, broad-spectrum antifungal agent first isolated from the fungus Cylindrocladium ilicicola and later from Gliocadium roseum.[1][2] It demonstrates significant activity against a range...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ilicicolin H is a potent, broad-spectrum antifungal agent first isolated from the fungus Cylindrocladium ilicicola and later from Gliocadium roseum.[1][2] It demonstrates significant activity against a range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[1][3] These notes provide a comprehensive overview of the experimental use of Ilicicolin H in murine models of disseminated fungal infections, summarizing key quantitative data and detailing established protocols for in vivo studies.

Mechanism of Action

The primary mechanism of action for Ilicicolin H is the highly specific and potent inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1] It binds to the Qn (Qi) site of the complex, a different binding site than other inhibitors like antimycin. This action blocks the electron transfer process, disrupting mitochondrial respiration and halting ATP synthesis, which is critical for fungal cell viability. Notably, Ilicicolin H exhibits high selectivity, showing over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibitory Action Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ATP_Synthase ATP Synthase Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV Complex_IV->ATP_Synthase H+ Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Produces Ilicicolin_H Ilicicolin H Qn_Site Ilicicolin_H->Qn_Site Binds to

Inhibition of the mitochondrial electron transport chain by Ilicicolin H.

Data Presentation

Pharmacokinetics in Murine Models

Despite excellent in vitro activity, the in vivo efficacy of Ilicicolin H can be modest. This discrepancy is largely attributed to high plasma protein binding, which reduces the concentration of the free, active compound. However, pharmacokinetic studies in mice have revealed otherwise favorable properties.

ParameterValueReference
Clearance 16 mL/min/kg
Half-life (t½) 2.5 hours
Oral Bioavailability (F) 72%
Table 1. Pharmacokinetic Parameters of Ilicicolin H in Mice.

In Vivo Efficacy Data

Ilicicolin H has demonstrated significant, dose-dependent activity in murine models of disseminated candidiasis and cryptococcosis.

CompoundDosageAdministration RouteEfficacy EndpointResult
Ilicicolin H 50 mg/kg (twice daily for 2 days)Oral90% effective dose (ED₉₀) for kidney burden reduction15.45 mg/kg/dose
Ilicicolin H 25 or 50 mg/kg/day (thrice daily, IV)Intravenous90% effective dose (ED₉₀) for kidney burden reduction22.3 mg/kg/day
Caspofungin Not specifiedIntraperitoneal90% effective dose (ED₉₀) for kidney burden reduction0.01 mg/kg
Vehicle Control 10% aqueous DMSOOral--
Table 2. Efficacy of Ilicicolin H in a Murine Model of Disseminated Candida albicans Infection.
CompoundDosageAdministration RouteEfficacy EndpointResult
Ilicicolin H 50 or 100 mg/kg (twice daily)IntraperitonealSpleen fungal burden reductionOver 1 log cfu/g of spleen (p < 0.05)
Vehicle Control 5% aqueous DMSOIntraperitoneal--
Table 3. Efficacy of Ilicicolin H in a Murine Model of Disseminated Cryptococcus neoformans Infection.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature.

Protocol 1: Murine Model of Disseminated Candida albicans Infection

  • 1. Animal Model:

    • Species: Mouse

    • Strain: DBA/2

  • 2. Infection:

    • Organism: Candida albicans (strain MY1055)

    • Inoculum: Prepare a suspension of 5.4 × 10⁴ colony-forming units (cfu).

    • Administration: Inject the inoculum intravenously (IV).

  • 3. Treatment:

    • Test Compound: Administer Ilicicolin H orally (PO) twice daily for 2 days.

    • Dosage Range: 6.25, 12.5, 25, and 50 mg/kg.

    • Vehicle: Prepare the dosing solution in 10% aqueous DMSO.

    • Control: Administer vehicle-only to a control group. A positive control group using a standard antifungal like Caspofungin (administered intraperitoneally) can also be included.

  • 4. Endpoint Assessment:

    • Time Point: Determine the kidney fungal burden four days after infection.

    • Method: Harvest kidneys, homogenize the tissue, perform serial dilutions, plate on appropriate agar, and count colonies to determine cfu/gram of tissue.

  • 5. Statistical Analysis:

    • Use a t-test or other appropriate statistical method to determine significant differences in kidney fungal burden relative to the vehicle-treated control group.

Protocol 2: Murine Model of Disseminated Cryptococcus neoformans Infection

  • 1. Animal Model:

    • Species: Mouse (strain not specified in source)

  • 2. Infection:

    • Organism: Cryptococcus neoformans (strain MY2061)

    • Inoculum: Prepare a suspension of 8 × 10⁵ cfu.

    • Administration: Inject the inoculum intravenously (IV).

  • 3. Treatment:

    • Test Compound: Administer Ilicicolin H intraperitoneally (IP) twice daily.

    • Dosage: 50 and 100 mg/kg.

    • Vehicle: Prepare the dosing solution in 5% aqueous DMSO.

    • Control: Administer vehicle-only to a control group.

  • 4. Endpoint Assessment:

    • Time Point: Determine the spleen fungal burden at a pre-determined time post-infection.

    • Method: Harvest spleens, homogenize the tissue, perform serial dilutions, plate on appropriate agar, and count colonies to determine cfu/gram of tissue.

  • 5. Statistical Analysis:

    • Use a t-test to determine the significance of the reduction in spleen fungal burden compared to the vehicle-treated control group.

cluster_workflow General Workflow for In Vivo Efficacy Study acclimation 1. Animal Acclimation (e.g., DBA/2 Mice) infection 2. Intravenous Infection (e.g., C. albicans or C. neoformans) acclimation->infection grouping 3. Group Allocation (Vehicle, Ilicicolin H, Positive Control) infection->grouping treatment 4. Drug Administration (Oral or IP, Twice Daily) grouping->treatment monitoring 5. Monitoring (Health & Weight) treatment->monitoring endpoint 6. Endpoint Assessment (e.g., Day 4 post-infection) monitoring->endpoint harvest 7. Tissue Harvest (Kidney or Spleen) endpoint->harvest analysis 8. Fungal Burden Analysis (CFU/gram tissue) harvest->analysis stats 9. Statistical Analysis (e.g., t-test) analysis->stats

Workflow for a murine model of disseminated fungal infection.

References

Application

Probing the Fungal Powerhouse: A Guide to Assaying Cytochrome bc1 Reductase Inhibition by Ilicicolin H

For Researchers, Scientists, and Drug Development Professionals Introduction Ilicicolin H, a natural product isolated from the fungus Cylindrocladium iliciola, is a potent and highly selective inhibitor of the cytochrome...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin H, a natural product isolated from the fungus Cylindrocladium iliciola, is a potent and highly selective inhibitor of the cytochrome bc1 complex (Complex III), a critical enzyme in the mitochondrial electron transport chain.[1] This complex, also known as ubiquinol-cytochrome c reductase, catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] Ilicicolin H's remarkable selectivity for fungal cytochrome bc1 complexes over their mammalian counterparts makes it an invaluable tool for antifungal drug discovery and for dissecting the intricate mechanisms of mitochondrial respiration.[1]

This document provides detailed application notes and protocols for assaying the inhibitory activity of Ilicicolin H against cytochrome bc1 reductase. It is designed to guide researchers in characterizing the inhibitory properties of Ilicicolin H and similar compounds, facilitating the discovery and development of novel antifungal agents.

Mechanism of Action: Targeting the Qn Site

Ilicicolin H exerts its inhibitory effect by specifically binding to the Qn site (also referred to as the Qi or ubiquinone reduction site) of the cytochrome bc1 complex.[1][2] This binding event blocks the oxidation-reduction of cytochrome b through the N center of the complex. While its inhibitory action is similar to another well-known Qn site inhibitor, antimycin, their binding modes are distinct, as indicated by their different effects on the absorption spectrum of cytochrome b. This specific mechanism of action allows for detailed investigations into the structure and function of the Qn site and its role within the Q-cycle.

Quantitative Data: Inhibitory Potency of Ilicicolin H

The inhibitory potency of Ilicicolin H demonstrates significant selectivity for fungal cytochrome bc1 complexes over mammalian enzymes. This selectivity is a key attribute for its potential as an antifungal agent.

Enzyme SourceAssayIC50 ValueReference
Saccharomyces cerevisiae (Yeast)Ubiquinol-cytochrome c reductase activity3-5 nM
Bovine Heart MitochondriaUbiquinol-cytochrome c reductase activity200-250 nM
Candida albicansNADH:cytochrome bc1 reductase2-3 ng/mL
Rat Liver MitochondriaNADH:cytochrome bc1 reductase2000-5000 ng/mL
Candida albicansNADH:cytochrome c oxidoreductase0.8 ng/mL
Rat LiverNADH:cytochrome c oxidoreductase1500 ng/mL
Rhesus LiverNADH:cytochrome c oxidoreductase500 ng/mL

Experimental Protocols

Protocol 1: Ubiquinol-Cytochrome c Reductase Activity Assay

This protocol measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • 50 mM Potassium phosphate (B84403) buffer, pH 7.4

  • 1 mM EDTA

  • 1 mM Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Cytochrome c (from horse heart, oxidized form)

  • Ubiquinol-2 (or other suitable ubiquinol analog)

  • Ilicicolin H stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 7.4) and 1 mM EDTA.

  • Add 1 mM KCN to the reaction mixture to inhibit cytochrome c oxidase.

  • Add a known concentration of oxidized cytochrome c to the reaction mixture.

  • Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 25°C) to allow for thermal equilibration.

  • For the inhibition assay, pre-incubate the enzyme with varying concentrations of Ilicicolin H (or DMSO for the vehicle control) for a few minutes.

  • Initiate the reaction by adding ubiquinol-2.

  • Immediately monitor the increase in absorbance at 550 nm.

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve.

  • To determine the IC50 value, measure the reaction rate at various concentrations of Ilicicolin H and fit the data to a dose-response curve.

Protocol 2: Spectral Shift Assay for Inhibitor Binding

This protocol is used to observe the direct binding of Ilicicolin H to the cytochrome bc1 complex by monitoring changes in the absorption spectrum of cytochrome b.

Materials:

  • Purified cytochrome bc1 complex

  • Buffer (e.g., Tris-HCl with a detergent like dodecyl maltoside)

  • Sodium dithionite (B78146) (a reducing agent)

  • Ilicicolin H stock solution (in DMSO)

  • Dual-beam spectrophotometer

Procedure:

  • Record the baseline absorbance spectrum of the oxidized cytochrome bc1 complex.

  • Add a small amount of sodium dithionite to fully reduce the cytochromes and record the reduced spectrum.

  • Titrate the reduced enzyme with increasing concentrations of Ilicicolin H.

  • After each addition, allow the system to equilibrate and then record the difference spectrum (reduced + inhibitor vs. reduced).

  • Ilicicolin H induces a characteristic blue shift in the absorption spectrum of ferro-cytochrome b. The magnitude of this spectral shift can be plotted against the inhibitor concentration to determine the binding stoichiometry.

Visualizations

G cluster_Q_cycle Q-Cycle in the Inner Mitochondrial Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) UQH2_pool UQH2 (Ubiquinol pool) Qo_site Qo Site (Center P) UQH2_pool->Qo_site 1st UQH2 UQH2_pool->Qo_site 2nd UQH2 Q_pool Q (Ubiquinone pool) Qo_site->Q_pool Q Cyt_b Cytochrome b Qo_site->Cyt_b e- FeS Rieske Fe-S Qo_site->FeS e- H_out 2H+ (Intermembrane space) Qo_site->H_out Qi_site Qi Site (Center N) Qi_site->Q_pool Q Cyt_b->Qi_site e- Cyt_c1 Cytochrome c1 FeS->Cyt_c1 e- Cyt_c Cytochrome c (oxidized) Cyt_c1->Cyt_c e- Cyt_c_red Cytochrome c (reduced) Cyt_c->Cyt_c_red H_in 2H+ (Matrix) H_in->Qi_site IlicicolinH Ilicicolin H IlicicolinH->Qi_site Inhibits

Caption: Mechanism of Ilicicolin H inhibition of the Q-cycle.

G cluster_workflow Experimental Workflow for IC50 Determination A Prepare Reaction Mixture (Buffer, EDTA, KCN, Cyt c) B Add Enzyme (Mitochondria or purified Complex III) A->B C Pre-incubate with Varying [Ilicicolin H] B->C D Initiate Reaction with Ubiquinol-2 C->D E Monitor Absorbance at 550 nm D->E F Calculate Initial Reaction Rates E->F G Plot % Inhibition vs. log[Ilicicolin H] F->G H Determine IC50 Value G->H

Caption: Workflow for IC50 determination of Ilicicolin H.

References

Method

Protocol for the Extraction of Ilicicolin H from Fungal Mycelia

Introduction Ilicicolin H is a potent antifungal agent with a novel mechanism of action, targeting the mitochondrial cytochrome bc1 reductase.[1][2][3] It is a secondary metabolite produced by various filamentous fungi,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ilicicolin H is a potent antifungal agent with a novel mechanism of action, targeting the mitochondrial cytochrome bc1 reductase.[1][2][3] It is a secondary metabolite produced by various filamentous fungi, including species of Cylindrocladium, Gliocladium, Nectria, and Neonectria.[4][5] More recently, heterologous expression in host organisms like Aspergillus nidulans, Aspergillus oryzae, and Trichoderma reesei has enabled its production. This document provides detailed protocols for the extraction of Ilicicolin H from fungal mycelia for research, drug discovery, and development purposes. Two primary methodologies are presented: a classical solvent-based extraction and a more streamlined solid-phase extraction (SPE) approach.

Materials and Equipment

Fungal Culture and Harvesting:

  • Fermentation broth of an Ilicicolin H-producing fungus (e.g., Neonectria sp. DH2, engineered Trichoderma reesei)

  • Filter paper (e.g., Whatman No. 1)

  • Buchner funnel and vacuum flask

  • Centrifuge and appropriate centrifuge tubes

  • Spatula

  • Liquid nitrogen

  • Mortar and pestle or bead mill homogenizer

  • Lyophilizer (optional)

Solvent-Based Extraction:

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Diethyl ether

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Beakers and flasks

Solid-Phase Extraction (SPE):

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Nitrogen stream evaporator or centrifugal vacuum concentrator

Analysis and Purification:

  • Thin-Layer Chromatography (TLC) plates (silica gel F254)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector

  • Mass spectrometer (MS) (optional, for confirmation)

Experimental Protocols

Protocol 1: Classical Solvent-Based Extraction

This traditional method is robust and suitable for larger-scale extractions.

1. Mycelia Harvesting and Preparation: a. Separate the fungal mycelia from the fermentation broth by vacuum filtration or centrifugation. b. Wash the mycelial cake with distilled water to remove residual medium components. c. Press the mycelia dry between sheets of filter paper. For enhanced extraction efficiency, freeze-dry the mycelia or grind it to a fine powder in liquid nitrogen using a mortar and pestle.

2. Extraction: a. Submerge the prepared mycelia in methanol (e.g., 5 g of dried mycelia in 100 mL of methanol). b. Stir the suspension for 2-3 hours at room temperature, followed by overnight standing to ensure thorough extraction. c. Alternatively, ethyl acetate or diethyl ether can be used as the extraction solvent. d. Filter the mixture to separate the mycelial debris from the solvent extract. Repeat the extraction process with fresh solvent to maximize the yield.

3. Solvent Partitioning and Washing: a. Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue. b. Dissolve the residue in diethyl ether. c. Wash the ethereal solution successively with 5% HCl, 5% Na₂CO₃, and water in a separatory funnel to remove acidic and basic impurities. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude Ilicicolin H extract.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more rapid and selective method, ideal for smaller sample volumes and cleaner extracts.

1. Mycelia Harvesting and Lysing: a. Harvest and wash the mycelia as described in Protocol 1, step 1. b. For intracellular Ilicicolin H, which is the primary location, the mycelia must be lysed. This can be achieved by bead milling or sonication in a suitable buffer or solvent like methanol.

2. Crude Extract Preparation: a. Centrifuge the lysed mycelial suspension to pellet the cell debris. b. Collect the supernatant containing the crude extract.

3. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by washing it with one column volume of methanol, followed by one column volume of water.

4. Sample Loading and Washing: a. Load the crude extract supernatant onto the conditioned SPE cartridge. b. Wash the cartridge with one column volume of water to remove salts and other polar impurities.

5. Elution: a. Elute the bound Ilicicolin H from the cartridge with methanol or acetonitrile. b. Collect the eluate.

6. Final Concentration: a. Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator to obtain the purified crude extract.

Downstream Processing: Purification and Analysis

The crude extract obtained from either protocol will contain a mixture of compounds. Further purification is necessary to isolate pure Ilicicolin H.

  • Silica Gel Chromatography: This is a standard method for the initial fractionation of the crude extract based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly effective for the final purification of Ilicicolin H. A C18 column with a water/acetonitrile gradient is commonly used. The elution can be monitored at wavelengths around 230, 297, and 343 nm.

Data Presentation

Table 1: Quantitative Yield of Ilicicolin H from Fungal Mycelia

Fungal StrainCultivation MethodExtraction MethodYieldReference
Neonectria sp. DH2Solid rice mediumMethanol extraction and RP-HPLC30 mg (from 120 x 1 L flasks)
Engineered T. reesei (OETriliR)Liquid cultureDiethyl ether extraction and HPLC1.34 µg/mg dried mycelium
Gliocladium roseumLiquid cultureNot specifiedUp to 1500 mg/L

Visualization

Experimental Workflow

Extraction_Workflow Workflow for Ilicicolin H Extraction cluster_harvesting 1. Mycelia Harvesting cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis harvest Fungal Culture separate Separate Mycelia (Filtration/Centrifugation) harvest->separate wash Wash Mycelia separate->wash prepare Prepare Mycelia (Dry/Grind) wash->prepare solvent_extraction Protocol 1: Solvent Extraction (Methanol/Ethyl Acetate) prepare->solvent_extraction Classical Method spe_extraction Protocol 2: Solid-Phase Extraction (C18 Cartridge) prepare->spe_extraction Modern Method crude_extract Crude Ilicicolin H Extract solvent_extraction->crude_extract spe_extraction->crude_extract silica Silica Gel Chromatography crude_extract->silica hplc RP-HPLC silica->hplc pure_ilicicolin_h Pure Ilicicolin H hplc->pure_ilicicolin_h

Caption: Overview of the experimental workflow for Ilicicolin H extraction.

Ilicicolin H Biosynthetic Pathway

Biosynthetic_Pathway Simplified Biosynthetic Pathway of Ilicicolin H pks_nrps Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) (IccA/IliA, IccB/IliB) tetramic_acid Tetramic Acid Intermediate pks_nrps->tetramic_acid Assembly & Release p450 Cytochrome P450 (IccC/IliC) tetramic_acid->p450 Ring Expansion pyridone Pyridone Intermediate p450->pyridone diels_alderase Diels-Alderase (IccD/IliD) pyridone->diels_alderase Intramolecular Diels-Alder epi_ilicicolin_h 8-epi-Ilicicolin H diels_alderase->epi_ilicicolin_h epimerase Epimerase (IccE/IliE) epi_ilicicolin_h->epimerase Epimerization ilicicolin_h Ilicicolin H epimerase->ilicicolin_h

Caption: Key enzymatic steps in the biosynthesis of Ilicicolin H.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Ilicicolin H's High Plasma Protein Binding

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding of Ilicicolin H, a potent antifungal agent. High plasma protein binding can significantly limit the in vivo efficacy of Ilicicolin H by reducing the concentration of the free, pharmacologically active drug at the target site.[1][2] This guide offers strategies and detailed experimental protocols to help researchers overcome this critical hurdle in the drug development process.

Frequently Asked Questions (FAQs)

Q1: What is Ilicicolin H and why is its high plasma protein binding a concern?

Ilicicolin H is a natural product with potent and broad-spectrum antifungal activity.[1] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex, a critical component of the fungal electron transport chain. Despite its promising in vitro activity, Ilicicolin H's therapeutic potential is often hindered by its high affinity for plasma proteins, primarily albumin. This extensive binding sequesters the compound in the bloodstream, reducing the unbound fraction that is available to penetrate tissues and exert its antifungal effect, thereby limiting its in vivo efficacy.[1][2]

Q2: How can I measure the plasma protein binding of Ilicicolin H and its analogs?

Several in vitro methods can be used to determine the extent of plasma protein binding. The most common techniques are:

  • Equilibrium Dialysis (ED): Considered the gold standard, this method involves a semi-permeable membrane separating a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug is equal in both chambers, allowing for the calculation of the bound and unbound fractions.

  • Ultrafiltration (UF): This technique uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane. It is a faster method than equilibrium dialysis but can be prone to non-specific binding of the compound to the filter membrane.

  • Ultracentrifugation: This method separates the free drug from the protein-bound drug by high-speed centrifugation without a membrane, which can minimize non-specific binding issues.

Q3: What are the primary strategies to overcome the high plasma protein binding of Ilicicolin H?

There are two main approaches to address the high plasma protein binding of Ilicicolin H:

  • Structural Modification: Synthesizing and screening analogs of Ilicicolin H can lead to the discovery of derivatives with reduced plasma protein binding while retaining potent antifungal activity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

  • Formulation Strategies: Utilizing drug delivery systems can shield Ilicicolin H from plasma proteins, enhance its solubility, and improve its pharmacokinetic profile. Promising strategies include encapsulation in liposomes, polymeric micelles, or complexation with cyclodextrins.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low in vivo efficacy despite high in vitro potency High plasma protein binding of Ilicicolin H is limiting the free drug concentration at the target site.1. Quantify Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine the unbound fraction (fu) of your Ilicicolin H analog in the plasma of your animal model. 2. Synthesize and Screen Analogs: Explore structural modifications of Ilicicolin H. Research has shown that certain derivatives have improved plasma protein binding profiles. 3. Employ Formulation Strategies: Investigate the use of drug delivery systems like liposomes or nanoparticles to increase the unbound drug concentration.
Inconsistent results in plasma protein binding assays The chosen experimental method may have limitations. For example, non-specific binding to the apparatus can be an issue with ultrafiltration.1. Optimize Assay Conditions: Ensure proper experimental controls are in place. For ultrafiltration, pre-saturating the membrane with the compound can help reduce non-specific binding. 2. Cross-Validate with a Different Method: If using ultrafiltration, consider validating your results with the gold-standard equilibrium dialysis method. 3. Control for Compound Stability: Ensure your compound is stable in plasma for the duration of the assay.
Difficulty translating in vitro binding data to in vivo outcomes The relationship between in vitro plasma protein binding and in vivo efficacy is complex and influenced by other factors like tissue distribution and clearance.1. Measure Unbound Concentrations in Tissues: If possible, measure the unbound concentration of your compound in the target tissue to get a more accurate picture of target engagement. 2. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to better understand the relationship between drug exposure (both total and unbound) and the observed pharmacological effect.

Quantitative Data Summary

The following table summarizes the in vitro activity and plasma protein binding characteristics of Ilicicolin H and two of its derivatives. This data can guide the selection and development of analogs with improved in vivo potential.

Compound Target Organism In Vitro Activity (IC50) Plasma Protein Binding (%) Reference
Ilicicolin HCandida albicans2-3 ng/mL>99%
Ilicicolin H 4',19-DiacetateCandida albicans-Significantly ReducedBenchChem Technical Support
Ilicicolin H 19-cyclopropyl acetateCandida albicans-Significantly ReducedBenchChem Technical Support

Note: Specific quantitative values for the plasma protein binding of the derivatives are not publicly available but are reported to be significantly reduced compared to the parent compound.

Experimental Protocols

Protocol 1: Equilibrium Dialysis for Plasma Protein Binding Assessment

Objective: To determine the unbound fraction (fu) of Ilicicolin H or its analogs in plasma.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

  • Semi-permeable dialysis membrane with an appropriate molecular weight cut-off (e.g., 5-10 kDa)

  • Test compound (Ilicicolin H or analog)

  • Control compounds (low and high binding)

  • Plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Spike the test compound into the plasma at the desired final concentration. The final solvent concentration should be low (e.g., <1%) to avoid effects on protein binding.

    • Prepare control samples with compounds known for low and high protein binding.

  • Dialysis Setup:

    • Assemble the equilibrium dialysis unit according to the manufacturer's instructions, ensuring the dialysis membrane is properly placed between the plasma and buffer chambers.

    • Add the plasma containing the test compound to one chamber and an equal volume of PBS to the other chamber.

  • Incubation:

    • Seal the dialysis unit to prevent evaporation.

    • Incubate at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).

  • Sampling:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of the test compound in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

    • fu = [Concentration in Buffer] / [Concentration in Plasma]

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100

Protocol 2: Ultrafiltration for Plasma Protein Binding Assessment

Objective: To rapidly estimate the unbound fraction (fu) of Ilicicolin H or its analogs in plasma.

Materials:

  • Centrifugal ultrafiltration devices with a low-binding semi-permeable membrane (e.g., regenerated cellulose) and an appropriate molecular weight cut-off (e.g., 10-30 kDa)

  • Test compound (Ilicicolin H or analog)

  • Plasma from the desired species

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge with temperature control

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation:

    • Prepare the drug-spiked plasma as described in the equilibrium dialysis protocol.

  • Pre-treatment of Ultrafiltration Device (Optional but Recommended):

    • To minimize non-specific binding, pre-condition the ultrafiltration device by spinning it with a solution of the test compound in PBS. Discard the filtrate.

  • Ultrafiltration:

    • Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device.

    • Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. Avoid excessive filtration volume, which can affect the binding equilibrium.

  • Sampling:

    • Carefully collect the ultrafiltrate (which contains the unbound drug) and a sample of the retentate (the plasma remaining in the sample reservoir).

  • Analysis:

    • Determine the concentration of the test compound in the ultrafiltrate and the initial plasma sample using a validated analytical method.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the ultrafiltrate to the total concentration in the initial plasma sample.

    • fu = [Concentration in Ultrafiltrate] / [Total Concentration in Plasma]

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100

Visualizations

IlicicolinH_Pathway IlicicolinH Ilicicolin H bc1 Mitochondrial Cytochrome bc1 Complex (Complex III) IlicicolinH->bc1 Inhibition ETC Electron Transport Chain bc1->ETC Disruption of Electron Flow ATP ATP Synthesis ETC->ATP CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to PPB_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Ilicicolin H in DMSO) Spike_Plasma Spike into Plasma Prep_Stock->Spike_Plasma Equilibrium_Dialysis Equilibrium Dialysis Spike_Plasma->Equilibrium_Dialysis Ultrafiltration Ultrafiltration Spike_Plasma->Ultrafiltration LCMS LC-MS/MS Analysis Equilibrium_Dialysis->LCMS Ultrafiltration->LCMS Calculate_fu Calculate Fraction Unbound (fu) LCMS->Calculate_fu Troubleshooting_Logic Start Low in vivo efficacy? Check_PPB High Plasma Protein Binding? Start->Check_PPB Yes Other_Factors Investigate Other Factors (e.g., Metabolism, Clearance) Start->Other_Factors No Structural_Mod Structural Modification (Analogs) Check_PPB->Structural_Mod Yes Formulation Formulation Strategy (e.g., Nanoparticles) Check_PPB->Formulation Yes

References

Optimization

Technical Support Center: Enhancing the In-vivo Efficacy of Ilicicolin H

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo experi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo experiments with Ilicicolin H.

Frequently Asked Questions (FAQs)

Q1: What is Ilicicolin H and what is its mechanism of action?

A1: Ilicicolin H is a natural product with potent and broad-spectrum antifungal activity.[1][2] Its mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain.[1] This disruption of mitochondrial respiration is critical for fungal cell viability.[1] Ilicicolin H exhibits high selectivity for the fungal cytochrome bc1 complex, with over 1000-fold greater inhibition of the fungal enzyme compared to the rat liver equivalent.[1] It binds to the Qn site of the cytochrome bc1 complex.

Q2: Why is the in-vivo efficacy of Ilicicolin H considered modest despite its high in-vitro potency?

A2: The primary reason for the modest in-vivo efficacy of Ilicicolin H is its high plasma protein binding. This extensive binding to plasma proteins significantly reduces the concentration of the free, unbound drug that is available to reach the fungal target sites, thereby diminishing its therapeutic effect in a whole-organism system. Studies have shown a progressive loss of Ilicicolin H activity in the presence of increasing percentages of plasma.

Q3: What are the known pharmacokinetic properties of Ilicicolin H?

A3: Despite its high plasma protein binding, Ilicicolin H has relatively good pharmacokinetic properties in mice, including low clearance (16 mL/min/kg), a reasonable half-life (2.5 hours), and excellent oral bioavailability (F = 72%).

Q4: What are some general strategies to improve the in-vivo efficacy of a compound like Ilicicolin H?

A4: Several strategies can be employed to enhance the in-vivo efficacy of hydrophobic natural products with high plasma protein binding. These include:

  • Formulation Strategies: Developing advanced drug delivery systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility, protect the drug from premature degradation, and potentially alter its distribution profile.

  • Chemical Modification: Synthesizing analogs of Ilicicolin H with reduced plasma protein binding affinity while retaining antifungal potency is a key medicinal chemistry approach.

  • Co-administration with other agents: Investigating the co-administration of agents that can displace Ilicicolin H from plasma proteins could potentially increase its free fraction.

Troubleshooting Guides

This section provides solutions to common problems encountered during in-vivo experiments with Ilicicolin H.

Problem Potential Cause Troubleshooting Steps
Low or no in-vivo efficacy despite confirming in-vitro activity. High plasma protein binding limiting free drug concentration.1. Quantify Plasma Protein Binding: Perform an in-vitro plasma protein binding assay to determine the unbound fraction of Ilicicolin H in the plasma of your animal model. 2. Formulation Improvement: Reformulate Ilicicolin H using a lipid-based or nanoparticle delivery system to enhance its bioavailability and potentially reduce protein binding. 3. Dose Escalation: Carefully escalate the dose, while monitoring for toxicity, to see if a therapeutic window can be achieved.
Inconsistent results between animals in the same treatment group. Improper drug formulation leading to variable absorption.1. Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each administration. Sonication may be necessary. 2. Optimize Solubilization: For solution-based formulations, ensure Ilicicolin H is fully dissolved. Consider using co-solvents or alternative vehicle compositions.
Precipitation of Ilicicolin H upon dilution or administration. Poor aqueous solubility of the compound.1. Use a Solubilizing Formulation: Employ a self-emulsifying drug delivery system (SEDDS) or a nanoparticle formulation to improve solubility and prevent precipitation. 2. Vehicle Optimization: Test different vehicle compositions with varying ratios of oils, surfactants, and co-solvents to find an optimal formulation that maintains solubility upon dilution.
Observed toxicity at higher doses. Off-target effects or non-specific toxicity.1. Vehicle Toxicity Control: Always include a vehicle-only control group to rule out toxicity from the formulation components. 2. Dose-Response Study: Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD). 3. Selective Formulation: Consider formulations that might target the drug more specifically to the site of infection, potentially reducing systemic exposure.

Data Presentation

In-Vitro Activity of Ilicicolin H
Target/Organism Assay Type Bioactivity (IC50/MIC) Reference
Candida albicansAntifungal (MIC)0.04 - 0.31 µg/mL
Cryptococcus neoformansAntifungal (MIC)0.1 - 1.56 µg/mL
Aspergillus fumigatusAntifungal (MIC)0.08 µg/mL
Fungal Cytochrome bc1 ReductaseEnzyme Inhibition (IC50)2-3 ng/mL
Rat Liver Cytochrome bc1 ReductaseEnzyme Inhibition (IC50)>2000 ng/mL
In-Vivo Efficacy of Ilicicolin H in Murine Models
Infection Model Animal Strain Drug Administration Efficacy Endpoint ED90 Reference
Disseminated C. albicansDBA/2 MiceOral, twice daily for 2 daysReduction of kidney fungal burden15.45 mg/kg/dose
Disseminated C. albicansDBA/2 MiceIntravenous, thrice daily for 24hReduction of kidney fungal burden22.3 mg/kg/day
Disseminated C. neoformansN/AOral, twice dailyReduction of spleen fungal burden>50 mg/kg (Significant reduction at 50 & 100 mg/kg)
Impact of Plasma on Ilicicolin H Activity
Condition Effect on Ilicicolin H Activity Reference
Presence of 10% mouse serumMIC against C. albicans shifted to >1000 ng/mL
Presence of 50% mouse plasmaComplete loss of activity in cytochrome c reductase assay

Experimental Protocols

Protocol 1: In-Vivo Efficacy Testing in a Murine Model of Disseminated Candidiasis

Objective: To evaluate the in-vivo efficacy of Ilicicolin H in a systemic Candida albicans infection model.

Materials:

  • Candida albicans strain (e.g., SC5314 or a clinical isolate)

  • Yeast Peptone Dextrose (YPD) broth and agar (B569324) plates

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female BALB/c mice (6-8 weeks old)

  • Ilicicolin H

  • Vehicle for Ilicicolin H (e.g., 10% DMSO in sterile water, or a lipid-based formulation)

  • Positive control antifungal (e.g., fluconazole)

  • Sterile syringes and needles

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

  • Infection:

    • Inject each mouse intravenously (via the lateral tail vein) with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells/mouse).

  • Treatment:

    • Randomize infected mice into treatment groups (Vehicle control, Ilicicolin H at various doses, Positive control).

    • Begin treatment 24 hours post-infection.

    • Administer the designated treatment orally or intraperitoneally once or twice daily for a predetermined period (e.g., 4 days).

  • Endpoint Evaluation (Fungal Burden):

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest the kidneys.

    • Homogenize the kidneys in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on YPD agar.

    • Incubate plates at 37°C for 24-48 hours and count the colony-forming units (CFUs).

    • Calculate the fungal burden as log10 CFU per gram of kidney tissue.

Protocol 2: Preparation of Ilicicolin H-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate Ilicicolin H into solid lipid nanoparticles to improve its solubility and potentially its in-vivo efficacy.

Materials:

  • Ilicicolin H

  • Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Ultrapure water

  • Organic solvent (e.g., acetone, ethanol (B145695) - optional, for some methods)

  • High-shear homogenizer or sonicator

  • Magnetic stirrer with heating

Procedure (High-Pressure Homogenization Method):

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve Ilicicolin H in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in ultrapure water and heat to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading of Ilicicolin H.

Mandatory Visualizations

Signaling_Pathway_of_Ilicicolin_H cluster_Mitochondrion Mitochondrial Inner Membrane cluster_CellularEffects Cellular Effects ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ATPSynthase ATP Synthase ComplexIII->ATPSynthase Reduced H+ pumping ROS_increase Increased ROS ComplexIII->ROS_increase Dysfunctional electron transfer leads to ComplexIV Complex IV CytC->ComplexIV ComplexIV->ATPSynthase H+ gradient ATP_depletion ATP Depletion ATPSynthase->ATP_depletion Leads to IlicicolinH Ilicicolin H IlicicolinH->ComplexIII Inhibition Apoptosis Apoptosis ATP_depletion->Apoptosis CellCycleArrest Cell Cycle Arrest ATP_depletion->CellCycleArrest ROS_increase->Apoptosis Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In-Vivo Efficacy Study cluster_Analysis Data Analysis Formulation Ilicicolin H Formulation (e.g., SEDDS, SLNs) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization AnimalModel Murine Model of Fungal Infection Characterization->AnimalModel Optimized Formulation TreatmentGroups Treatment Groups: - Vehicle Control - Ilicicolin H Formulation - Positive Control AnimalModel->TreatmentGroups Dosing Drug Administration TreatmentGroups->Dosing Endpoint Endpoint Analysis (Fungal Burden, Survival) Dosing->Endpoint DataAnalysis Statistical Analysis of Results Endpoint->DataAnalysis Conclusion Conclusion on Efficacy Improvement DataAnalysis->Conclusion Troubleshooting_Logic Start In-Vivo Experiment Shows Poor Efficacy CheckBinding High Plasma Protein Binding? Start->CheckBinding CheckSolubility Poor Solubility or Precipitation? CheckBinding->CheckSolubility No ImproveFormulation Improve Formulation (SLNs, SEDDS) CheckBinding->ImproveFormulation Yes CheckToxicity Observed Toxicity? CheckSolubility->CheckToxicity No OptimizeVehicle Optimize Vehicle Composition CheckSolubility->OptimizeVehicle Yes DoseAdjustment Adjust Dose and Monitor MTD CheckToxicity->DoseAdjustment Yes ImproveFormulation->Start Re-test ModifyStructure Chemical Modification of Ilicicolin H ModifyStructure->Start Re-test OptimizeVehicle->Start Re-test DoseAdjustment->Start Re-test

References

Troubleshooting

Technical Support Center: Synthesis and Evaluation of Ilicicolin H Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis of Ilicicolin H derivatives with enhanced activity. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis of Ilicicolin H derivatives with enhanced activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ilicicolin H and its derivatives?

Ilicicolin H is a potent and highly selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1][2] It binds to the Qn site of the complex, which is different from the binding site of another common inhibitor, antimycin.[3] This binding blocks the electron transfer process, disrupting mitochondrial respiration and leading to a halt in ATP synthesis, which ultimately results in fungal cell death.[1][2] Derivatives of Ilicicolin H are designed to retain this core mechanism of action.

Q2: Why is the in vivo efficacy of Ilicicolin H limited, and how can derivatives address this?

The primary challenge with the in vivo application of Ilicicolin H is its high plasma protein binding. This high level of binding reduces the concentration of the free compound available to exert its antifungal effect, leading to modest efficacy in animal models. The development of derivatives is a key strategy to overcome this limitation. For instance, structural modifications at the 4' and 19-positions of the Ilicicolin H scaffold have been shown to reduce plasma protein binding while maintaining potent antifungal activity. Specifically, the 4',19-diacetate and 19-cyclopropyl acetate (B1210297) derivatives have demonstrated a more than 20-fold improvement in plasma protein binding.

Q3: What are the key structural features of Ilicicolin H that are essential for its antifungal activity?

Structure-activity relationship (SAR) studies have identified the β-keto group as being critical for the antifungal activity of Ilicicolin H. Modifications to this functional group generally lead to a significant loss of potency. Therefore, when designing new derivatives, it is crucial to maintain the integrity of the β-diketone feature.

Q4: Have any new Ilicicolin H analogs been discovered with promising activity?

Yes, through heterologous expression of the Ilicicolin H biosynthetic gene cluster, new analogs have been identified. One such analog is Ilicicolin J, which has shown comparable antifungal activity to Ilicicolin H. Another recently discovered analog is Ilicicolin K, which also exhibits strong antifungal activity.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in in vitro assays.

  • Possible Cause 1: Carbon source in the culture medium. The antifungal activity of Ilicicolin H is highly dependent on the carbon source used in the test media. If a fermentable carbon source like glucose is used, fungal cells can generate ATP through glycolysis, bypassing their reliance on mitochondrial respiration. This can lead to significantly higher (and misleading) MIC values.

  • Solution 1: Use a non-fermentable carbon source, such as glycerol, in the culture medium for MIC assays. This forces the fungal cells to rely on mitochondrial respiration for energy production, providing a more accurate assessment of the inhibitory activity of Ilicicolin H and its derivatives.

  • Possible Cause 2: Inter-laboratory variability in experimental protocols. Minor differences in experimental setup, such as incubation time, inoculum density, and the specific strain of the fungus used, can lead to variations in MIC results.

  • Solution 2: Standardize your MIC determination protocol. The broth microdilution method is a widely accepted standard. Ensure consistent inoculum preparation, use a defined medium, and adhere to a fixed incubation time and temperature. It is also advisable to use a reference strain for quality control.

Issue 2: Low yield during the synthesis of Ilicicolin H derivatives.

  • Possible Cause: The chemical synthesis of the complex tetracyclic polyketide structure of Ilicicolin H can be challenging. Protecting group strategies and the stereoselective formation of the decalin moiety are critical steps that can affect the overall yield.

  • Solution: For the synthesis of certain derivatives, consider a semi-synthetic approach starting from the natural product, Ilicicolin H. For example, the 19-hydroxy derivative can be produced through biotransformation, followed by chemical modification to generate esters and other derivatives. If pursuing a total synthesis, careful optimization of reaction conditions for key steps, such as the Diels-Alder reaction to form the decalin ring system, is necessary.

Issue 3: New derivatives show reduced or no antifungal activity.

  • Possible Cause: The modification may have altered a key pharmacophore. As mentioned in the FAQs, the β-keto group is essential for activity. Any modification that disrupts this functional group is likely to result in a loss of potency.

  • Solution: When designing new derivatives, focus on modifying parts of the molecule that are not critical for binding to the cytochrome bc1 complex. The 4' and 19-positions have been identified as suitable sites for modification to improve pharmacokinetic properties without sacrificing antifungal activity.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Ilicicolin H

TargetOrganism/SystemAssayValueReference(s)
Mitochondrial cytochrome bc1 reductaseCandida albicansEnzyme Inhibition (IC50)2–3 ng/mL
Mitochondrial cytochrome bc1 reductaseSaccharomyces cerevisiaeEnzyme Inhibition (IC50)3-5 nM
NADH:cytochrome c oxidoreductaseRat LiverEnzyme Inhibition (IC50)1500 ng/mL
NADH:cytochrome c oxidoreductaseRhesus LiverEnzyme Inhibition (IC50)500 ng/mL
Candida albicansAntifungal (MIC)0.04 - 0.31 µg/mL
Cryptococcus speciesAntifungal (MIC)0.1 - 1.56 µg/mL
Aspergillus fumigatusAntifungal (MIC)0.08 µg/mL

Table 2: Antifungal Activity of Ilicicolin H Derivatives

DerivativeOrganismAssayValueKey FindingReference(s)
Ilicicolin JCandida albicans ATCC10231Antifungal (MIC)6.3 µg/mLComparable activity to Ilicicolin H
4',19-DiacetateNot specifiedNot specifiedRetained antifungal and enzyme activityOver 20-fold improvement in plasma protein binding
19-Cyclopropyl acetateNot specifiedNot specifiedRetained antifungal and enzyme activityOver 20-fold improvement in plasma protein binding

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antifungal susceptibility testing.

Objective: To determine the lowest concentration of an Ilicicolin H derivative that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Yeast extract-peptone-glycerol (YPG) medium (to ensure dependence on respiration)

  • Ilicicolin H derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Inoculum Preparation: Culture the fungal strain in YPG broth overnight at 30°C. Dilute the culture in fresh YPG medium to achieve a final concentration of approximately 5 x 10⁴ cells/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the Ilicicolin H derivative in YPG medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (no inoculum).

  • Inoculation: Add 100 µL of the fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that causes a ≥90% reduction in growth compared to the positive control.

Ubiquinol-Cytochrome c Reductase Activity Assay

This protocol measures the enzymatic activity of the cytochrome bc1 complex.

Objective: To determine the IC50 value of an Ilicicolin H derivative against the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • EDTA (1 mM)

  • Potassium cyanide (KCN) (1 mM) (Caution: Highly toxic)

  • Cytochrome c (oxidized form)

  • Ubiquinol-2

  • Ilicicolin H derivative stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, EDTA, and KCN. KCN is included to inhibit cytochrome c oxidase.

  • Addition of Cytochrome c: Add a known concentration of oxidized cytochrome c to the reaction mixture.

  • Enzyme and Inhibitor: Add the mitochondrial preparation or purified enzyme to the cuvette. For the test samples, add the desired concentration of the Ilicicolin H derivative. For the control, add the same volume of DMSO. Incubate for a few minutes.

  • Initiation of Reaction: Initiate the reaction by adding ubiquinol-2.

  • Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • IC50 Determination: Calculate the initial rate of the reaction. Determine the IC50 value by measuring the reaction rate at various concentrations of the Ilicicolin H derivative and fitting the data to a dose-response curve.

Visualizations

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibition ComplexI Complex I Ubiquinone Ubiquinone Pool (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces IlicicolinH Ilicicolin H & Derivatives IlicicolinH->ComplexIII Inhibits at Qn site

Caption: Mechanism of action of Ilicicolin H derivatives.

G cluster_workflow Experimental Workflow for Derivative Evaluation start Synthesize Ilicicolin H Derivative in_vitro In Vitro Assays start->in_vitro mic_assay MIC Determination (Antifungal Activity) in_vitro->mic_assay enzyme_assay Cytochrome bc1 Inhibition Assay (IC50) in_vitro->enzyme_assay cytotoxicity Mammalian Cell Cytotoxicity Assay in_vitro->cytotoxicity in_vivo_prep Assess Physicochemical Properties (e.g., Plasma Protein Binding) mic_assay->in_vivo_prep enzyme_assay->in_vivo_prep cytotoxicity->in_vivo_prep in_vivo In Vivo Efficacy Studies (Murine Infection Model) in_vivo_prep->in_vivo end Lead Optimization in_vivo->end

Caption: Workflow for evaluation of Ilicicolin H derivatives.

References

Optimization

Technical Support Center: Large-Scale Production of Ilicicolin H

This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals working on the large-scale production of Ilicic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals working on the large-scale production of Ilicicolin H.

Frequently Asked Questions (FAQs)

Q1: What is Ilicicolin H and what is its primary mechanism of action?

A1: Ilicicolin H is a potent, broad-spectrum antifungal agent produced by various filamentous fungi, including Cylindrocladium ilicicola and Gliocadium roseum.[1] Its primary mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain.[2] Ilicicolin H binds to the Qn site of the complex, disrupting fungal respiration.[3][4]

Q2: What are the main challenges in the large-scale production and clinical application of Ilicicolin H?

A2: The primary challenges include:

  • Low Production Titers: Ilicicolin H is often produced at low concentrations in fungal fermentation broths.[5]

  • Formation of Byproducts: Fermentation often yields structurally similar analogs, such as the epimer 8-epi-ilicicolin H and shunt metabolites like Ilicicolin J, which complicate purification.

  • Purification Difficulties: The lipophilic nature of Ilicicolin H and the presence of co-eluting impurities make purification challenging.

  • Reduced In Vivo Efficacy: Ilicicolin H exhibits high plasma protein binding, which significantly reduces its potency in vivo, despite strong in vitro activity.

Q3: Which fungal strains are known to produce Ilicicolin H?

A3: Ilicicolin H was originally isolated from Cylindrocladium ilicicola. It has also been isolated from Gliocadium roseum and Neonectria sp. DH2. Additionally, the biosynthetic gene cluster for Ilicicolin H has been identified and heterologously expressed in host organisms like Aspergillus nidulans and Trichoderma reesei.

Q4: How should Ilicicolin H be stored to ensure its stability?

A4: As a solid, Ilicicolin H should be stored in a tightly sealed, light-protected container at low temperatures (-20°C or -80°C). Stock solutions, typically prepared in anhydrous, high-purity DMSO, should be aliquoted into single-use vials to prevent freeze-thaw cycles and stored at -20°C or -80°C. The stability of Ilicicolin H can be affected by pH, temperature, and light exposure.

Troubleshooting Guides

Issue 1: Low Yield of Ilicicolin H in Fermentation

  • Q: My fermentation is resulting in a very low yield of Ilicicolin H. What are the potential causes and how can I optimize the production?

    • A: Low yields can stem from several factors related to the culture conditions and media composition.

      • Suboptimal Media: The composition of the fermentation medium is critical. Ensure that the carbon and nitrogen sources are optimized for your specific fungal strain. For instance, the antifungal activity of Ilicicolin H is significantly higher when grown in media containing a non-fermentable carbon source like glycerol, as this forces reliance on respiration.

      • Improper Culture Conditions: Factors such as pH, temperature, aeration (rotational speed), and inoculation quantity need to be optimized. Response surface methodology (RSM) can be a valuable tool for systematically optimizing these parameters to enhance yield.

      • Silent Biosynthetic Gene Cluster: In some strains, like Trichoderma reesei, the biosynthetic gene cluster for Ilicicolin H may be silent under standard laboratory conditions. Overexpression of the specific transcription factor (e.g., TriliR) may be required to activate the gene cluster and induce production.

Issue 2: Difficulty in Separating Ilicicolin H from Analogs

  • Q: I am having trouble purifying Ilicicolin H due to co-eluting impurities, particularly its epimer, 8-epi-ilicicolin H. How can I improve the separation?

    • A: The co-elution of structurally similar analogs is a common challenge.

      • Optimize HPLC Gradient: A shallow gradient during your reversed-phase HPLC (RP-HPLC) run around the elution time of Ilicicolin H can significantly improve resolution from its epimer and other analogs.

      • Experiment with Stationary Phases: If a standard C18 column does not provide adequate separation, try different stationary phases (e.g., C8, Phenyl-Hexyl) to leverage different separation selectivities.

      • pH-dependent Epimerization: The epimerization of 8-epi-ilicicolin H to Ilicicolin H can be pH-dependent. Adjusting the pH of your mobile phase may alter the retention times and improve separation.

      • Consider 2D-HPLC: For extremely challenging separations, a two-dimensional HPLC approach may be necessary to achieve the desired purity.

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Q: My HPLC chromatogram shows several unexpected peaks besides the main Ilicicolin H peak. What could be the source of these peaks?

    • A: Unexpected peaks can arise from several sources.

      • Degradation Products: Ilicicolin H can degrade if not stored or handled properly. Exposure to light, elevated temperatures, or non-optimal pH can lead to the formation of degradation byproducts. It is crucial to perform stability studies under your specific experimental conditions.

      • Shunt Metabolites: During fermentation, the biosynthetic pathway can sometimes divert to produce structurally related "shunt" metabolites, such as Ilicicolin J. These are common byproducts in both native and heterologous production systems.

      • Contamination: Impurities from extraction solvents, collection materials, or the biological matrix itself can introduce extraneous peaks into your analysis.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Ilicicolin H

OrganismAssayIC50 / MICReference
Candida albicansNADH:cytochrome c oxidoreductase inhibitionIC50: 0.8 ng/mL
Saccharomyces cerevisiaeNADH:cytochrome c oxidoreductase inhibitionIC50: 1.0 ng/mL
Saccharomyces cerevisiaeUbiquinol:cytochrome c reductase inhibitionIC50: 3-5 nM
Candida spp.Antifungal ActivityMIC: <1 µg/mL
Aspergillus fumigatusAntifungal ActivityMIC: <1 µg/mL
Cryptococcus spp.Antifungal ActivityMIC: <1 µg/mL
Rat LiverNADH:cytochrome c oxidoreductase inhibitionIC50: 1500 ng/mL
Rhesus LiverNADH:cytochrome c oxidoreductase inhibitionIC50: 500 ng/mL

This table highlights the potent and selective antifungal activity of Ilicicolin H against fungal enzymes compared to their mammalian counterparts.

Experimental Protocols

Protocol 1: Extraction of Crude Ilicicolin H from Fermentation Broth

This protocol is adapted from classical methods for extracting Ilicicolin family compounds.

  • Harvesting: Separate the fungal mycelia from the culture supernatant by centrifugation or filtration. For large volumes, a filter aid (e.g., Celite) can be used.

  • Mycelia Extraction: Extract the mycelial cake with methanol (B129727) by stirring for 2-3 hours at room temperature, followed by standing overnight.

  • Filtration: Filter the mixture to separate the methanol extract from the mycelial debris.

  • Concentration: Evaporate the methanol extract under reduced pressure (in vacuo) at 40-50°C to obtain an oily residue.

  • Solvent Partitioning:

    • Dissolve the residue in diethyl ether.

    • Wash the ether solution successively with 5% hydrochloric acid, 5% sodium carbonate, and water to remove acidic and basic impurities.

    • Evaporate the final ether solution in vacuo to yield the crude extract containing Ilicicolin H.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol serves as an initial cleanup and concentration step for the crude extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with one column volume of methanol and then one column volume of water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with one column volume of water to remove salts and highly polar impurities.

  • Elution: Elute the Ilicicolin H from the cartridge using methanol or acetonitrile.

  • Drying: Collect the eluate and evaporate the solvent under reduced pressure to obtain a semi-purified extract.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the final purification of Ilicicolin H.

  • Sample Preparation: Dissolve the semi-purified extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.05% formic acid.

    • Mobile Phase B: Acetonitrile with 0.05% formic acid.

    • Detector: Photodiode Array (PDA) detector, monitoring at wavelengths relevant for Ilicicolin H (e.g., 317 nm).

  • Gradient Elution: Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 30 minutes. This gradient should be optimized to achieve baseline separation of Ilicicolin H from its epimer and other byproducts.

  • Fraction Collection: Collect the fractions corresponding to the Ilicicolin H peak.

  • Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified Ilicicolin H.

Mandatory Visualizations

experimental_workflow cluster_fermentation Upstream Processing cluster_downstream Downstream Processing cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Quality Control Fungal_Culture Fungal Culture (e.g., Neonectria sp. DH2) Fermentation Large-Scale Fermentation Fungal_Culture->Fermentation Harvest Harvesting (Centrifugation/Filtration) Fermentation->Harvest Solvent_Extraction Solvent Extraction (Methanol, Diethyl Ether) Harvest->Solvent_Extraction Crude_Product Crude Ilicicolin H Solvent_Extraction->Crude_Product SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Product->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Product Purified Ilicicolin H HPLC->Pure_Product QC QC Analysis (LC-MS, NMR) Pure_Product->QC

Caption: Experimental workflow for Ilicicolin H production and purification.

mechanism_of_action Ilicicolin H inhibits Complex III, blocking electron transport and ATP synthesis. cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I Q Coenzyme Q Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Cytochrome bc1 Complex (Complex III) Q->Complex_III Cyt_C Cytochrome C Complex_III->Cyt_C Complex_IV Complex IV Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ilicicolin_H Ilicicolin H Ilicicolin_H->Inhibition Inhibition->Complex_III

Caption: Mechanism of action of Ilicicolin H in the fungal electron transport chain.

biosynthetic_pathway Simplified biosynthetic pathway of Ilicicolin H. cluster_pathway Ilicicolin H Biosynthesis Precursors Acetyl-CoA + Tyrosine IliA IliA (PKS-NRPS) Precursors->IliA Tetramic_Acid Tetramic Acid Intermediate IliA->Tetramic_Acid IliC IliC (P450) Tetramic_Acid->IliC Pyridone Pyridone Intermediate IliC->Pyridone IliD IliD (Diels-Alderase) Pyridone->IliD Ilicicolin_H Ilicicolin H IliD->Ilicicolin_H Epi_Ilicicolin_H 8-epi-Ilicicolin H IliD->Epi_Ilicicolin_H IliE IliE (Epimerase) IliE->Ilicicolin_H Epi_Ilicicolin_H->IliE

Caption: Simplified biosynthetic pathway of Ilicicolin H.

References

Troubleshooting

Technical Support Center: Ilicicolin H Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Ilicicolin H. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Ilicicolin H.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of Ilicicolin H?

A1: The main challenges in Ilicicolin H purification originate from its production in complex fungal fermentation broths. Key difficulties include:

  • Low Titer: Ilicicolin H is often produced at low concentrations in fungal cultures, necessitating efficient and scalable extraction and concentration methods to obtain sufficient quantities for downstream applications.[1]

  • Co-eluting Impurities: Structurally similar analogs, such as Ilicicolin J and Ilicicolin K, are often co-produced and can co-elute with Ilicicolin H during chromatographic separation, making it difficult to achieve high purity.[1][2]

  • Physicochemical Properties: The lipophilic nature of Ilicicolin H can lead to poor solubility in aqueous mobile phases and strong retention on reversed-phase chromatography columns, requiring careful optimization of solvent systems.[1]

  • Compound Stability: Ilicicolin H can be susceptible to degradation under certain conditions, including exposure to harsh pH, high temperatures, and light.[1]

Q2: I am experiencing low yields of Ilicicolin H from my fungal culture extraction. What are the possible causes and how can I troubleshoot this?

A2: Low yields during the initial extraction are a common issue. Here are several potential causes and corresponding troubleshooting steps:

Possible CauseTroubleshooting Step
Incomplete Fungal Cell Lysis Ensure thorough cell disruption to release intracellular Ilicicolin H. Consider mechanical methods like bead beating or sonication in addition to solvent extraction.
Inefficient Solvent Extraction The choice of extraction solvent is critical. Ilicicolin H has been successfully extracted using solvents like methanol (B129727) and ethyl acetate. Perform multiple extractions with fresh solvent to ensure complete recovery from the fungal biomass.
Adsorption to Cellular Debris Ilicicolin H may adsorb to cellular debris, leading to losses. Centrifuge the lysate at high speed to effectively pellet all cellular material before proceeding with the extraction of the supernatant.
Degradation During Extraction Ilicicolin H can be sensitive to temperature. Keep the extraction process at a low temperature (e.g., on ice or at 4°C) to minimize potential enzymatic or thermal degradation.
Suboptimal Fermentation Conditions The production of Ilicicolin H by the fungal strain may be suboptimal. Re-evaluate and optimize fermentation parameters such as media composition, pH, temperature, and incubation time.

Q3: My Ilicicolin H preparation shows persistent impurities after HPLC. How can I improve the separation from its analogs?

A3: Poor separation of Ilicicolin H from its structurally similar analogs is a significant hurdle. Consider the following optimization strategies for your HPLC protocol:

Possible CauseTroubleshooting Step
Inappropriate Mobile Phase Gradient An optimized gradient is key to resolving closely eluting compounds. A shallower gradient around the elution time of Ilicicolin H can significantly improve resolution.
Incorrect Column Chemistry The choice of stationary phase impacts separation selectivity. Experiment with different reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Co-elution of Isomers/Analogs Epimerization can lead to closely eluting peaks. Consider using a different solvent system or employing a 2D-HPLC approach for particularly challenging separations.
Column Overloading Injecting too much sample can cause peak broadening and a loss of resolution. Reduce the sample load to improve separation efficiency.
Suboptimal pH of the Mobile Phase The pH of the mobile phase can affect the ionization state and retention of Ilicicolin H and its impurities. Experiment with buffered mobile phases at different pH values to enhance separation.

Q4: I am concerned about the stability of my purified Ilicicolin H. What are the recommended storage conditions?

A4: To ensure the stability and biological activity of Ilicicolin H, proper storage is crucial. Based on general practices for sensitive natural products:

  • Solid Form: Store solid Ilicicolin H in a tightly sealed container, protected from light, at -20°C or -80°C to minimize degradation.

  • In Solution: For stock solutions, use a non-aqueous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For aqueous solutions for immediate use in assays, prepare them fresh and protect them from light.

Data Presentation

Table 1: Reported Purification Yields of Ilicicolin H from Fungal Cultures

Fungal StrainFermentation & Extraction MethodPurification MethodFinal YieldReference
Neonectria sp. DH2Solid rice medium culture (120 x 1 L flasks) for 28 days, followed by methanol extraction.Reversed-Phase HPLC30 mg
Gliocladium roseumNot specifiedNot specifiedUp to 1500 mg/L

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup of Ilicicolin H from Fungal Culture

This protocol describes a general method for extracting and performing an initial cleanup of Ilicicolin H from a fungal fermentation broth.

1. Fermentation and Harvest:

  • Culture the Ilicicolin H-producing fungal strain (e.g., Neonectria sp. DH2) on a suitable medium (e.g., solid rice medium) at 20°C for 28 days.
  • For liquid cultures, separate the mycelia from the broth by filtration or centrifugation.

2. Extraction:

  • Extract the fungal biomass (and solid medium, if applicable) multiple times with an organic solvent such as methanol or ethyl acetate.
  • Combine the organic extracts.

3. Concentration:

  • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Initial Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
  • Wash the cartridge with one column volume of water to remove polar impurities.
  • Elute Ilicicolin H and other lipophilic compounds from the cartridge with methanol or acetonitrile (B52724).
  • Collect the eluate and evaporate the solvent to yield a partially purified extract.

Protocol 2: Purification of Ilicicolin H by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the final purification of Ilicicolin H using semi-preparative reversed-phase HPLC.

1. Sample Preparation:

  • Dissolve the partially purified extract from Protocol 1 in the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm).
  • Mobile Phase A: Water (often with 0.05-0.1% formic acid or trifluoroacetic acid to improve peak shape).
  • Mobile Phase B: Acetonitrile (often with 0.05-0.1% formic acid or trifluoroacetic acid).
  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes. An optimized shallow gradient around the elution time of Ilicicolin H is recommended for better separation from analogs.
  • Flow Rate: A typical flow rate for a semi-preparative column is in the range of 2-5 mL/min.
  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

3. Fraction Collection and Analysis:

  • Monitor the elution profile and collect the peak corresponding to Ilicicolin H.
  • Confirm the purity of the collected fraction by analytical HPLC.
  • Pool the pure fractions and evaporate the solvent to obtain purified Ilicicolin H.

Visualizations

Ilicicolin_H_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fungal Fermentation Harvest Harvest Biomass Fermentation->Harvest Extraction Solvent Extraction (e.g., Methanol/Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SPE Solid-Phase Extraction (SPE) (Initial Cleanup) Concentration->SPE HPLC Reversed-Phase HPLC (Final Purification) SPE->HPLC Pure_Ilicicolin_H Pure Ilicicolin H HPLC->Pure_Ilicicolin_H

Caption: A generalized workflow for the purification of Ilicicolin H.

Ilicicolin_H_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibits at Qn site

Caption: The signaling pathway of Ilicicolin H's inhibitory action.

References

Optimization

Technical Support Center: Ilicicolin H Non-Specific Binding

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Ilicicolin H in the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Ilicicolin H in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ilicicolin H and what is its primary mechanism of action?

Ilicicolin H is a natural product with potent and broad-spectrum antifungal activity.[1][2][3][4] Its primary mechanism of action is the highly selective inhibition of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain.[1] Ilicicolin H binds to the Qn site of this complex, disrupting mitochondrial respiration, which is essential for fungal cell viability. Notably, it shows over 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart.

Q2: What is non-specific binding and why is it a concern with Ilicicolin H?

Non-specific binding refers to the interaction of a compound, like Ilicicolin H, with molecules or surfaces other than its intended biological target. This can lead to high background signals, reduced assay sensitivity, and inaccurate data, potentially resulting in false-positive or false-negative outcomes. While Ilicicolin H is highly selective, factors such as high plasma protein binding have been observed, suggesting a potential for interactions with other proteins, which could contribute to non-specific binding in various experimental setups.

Q3: What are the common causes of high non-specific binding in assays involving small molecules like Ilicicolin H?

Several factors can contribute to the high non-specific binding of small molecules:

  • Hydrophobic Interactions: Small molecules can non-specifically bind to hydrophobic surfaces of microplates or other assay components.

  • Ionic Interactions: Electrostatic attraction between charged molecules and surfaces can lead to non-specific binding.

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on an assay surface can leave them open for non-specific attachment.

  • Inadequate Washing: Insufficient washing steps may not effectively remove all unbound molecules.

  • High Analyte Concentration: Using an excessively high concentration of Ilicicolin H can increase the likelihood of low-affinity, non-specific interactions.

Troubleshooting Guides

Issue: High Background Signal in a Cell-Free Assay (e.g., ELISA, Biochemical Inhibition Assay)

High background can obscure the specific signal from Ilicicolin H's interaction with its target. Follow these steps to troubleshoot:

1. Optimize Blocking Step: Insufficient blocking is a frequent cause of high background.

  • Strategy: Increase the concentration of the blocking agent or the incubation time. Consider testing different blocking agents.

  • Protocol:

    • Prepare a range of blocking buffers with different agents and concentrations (see Table 1).

    • Coat microplate wells as required for your assay. For a blank control, leave wells uncoated.

    • Wash wells three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash wells again and proceed with your assay, adding a high concentration of Ilicicolin H to a set of blank, blocked wells to assess non-specific binding to the surface.

    • Compare the background signal across the different blocking conditions to find the most effective one.

2. Modify Assay Buffer: The composition of your assay buffer can significantly influence non-specific binding.

  • Strategy: Add a non-ionic detergent or adjust the salt concentration.

  • Protocol:

    • Prepare a set of assay buffers containing various concentrations of a non-ionic detergent (see Table 2).

    • In a separate experiment, prepare assay buffers with a range of NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM).

    • Using your optimized blocking protocol, run your assay with these different buffers. Include a blank control (no target) for each buffer condition.

    • Analyze the results to determine the buffer composition that minimizes background signal without affecting the specific interaction.

3. Adjust Ilicicolin H Concentration: High concentrations of your compound can lead to increased non-specific binding.

  • Strategy: Perform a dose-response curve to find the optimal concentration of Ilicicolin H that provides a robust specific signal with minimal background.

4. Enhance Washing Steps: Inadequate washing can leave behind unbound Ilicicolin H, contributing to high background.

  • Strategy: Increase the number and/or duration of wash steps between reagent additions. Ensure complete aspiration of wash buffer from wells after each wash.

Data Presentation

Table 1: Common Blocking Agents for Immunoassays

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5%A common and effective choice. Preferred for assays with biotin-avidin systems.
Non-fat Dry Milk1-5%A cost-effective option, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.
Casein1-3%Can provide lower backgrounds than BSA or milk. Also recommended for biotin-avidin systems.
Normal Serum5-10%Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.

Table 2: Common Non-Ionic Detergents Used to Reduce Non-Specific Binding

DetergentRecommended ConcentrationPrimary Use
Tween-200.01-0.2%Reduces non-specific hydrophobic interactions in wash and assay buffers.
Triton X-1000.1-0.5%Also effective at reducing hydrophobic interactions.

Experimental Protocols

Protocol: Optimizing Blocking Buffer and Wash Conditions

This protocol is designed to systematically determine the best blocking and washing conditions to minimize non-specific binding of Ilicicolin H in a plate-based assay.

  • Plate Preparation: Coat a 96-well plate with your target protein. Include a set of wells without the target protein as a control for non-specific binding to the plate surface.

  • Blocking:

    • Prepare different blocking buffers as outlined in Table 1.

    • Add 200 µL of each blocking buffer to different rows of the plate.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Prepare a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Discard the blocking buffer and wash the wells. For optimization, vary the number of washes (e.g., 3, 5, or 7 times) for different sets of columns.

  • Ilicicolin H Incubation:

    • Prepare a solution of Ilicicolin H at a concentration known to be in the upper range of its effective dose.

    • Add the Ilicicolin H solution to all wells.

    • Incubate according to your standard assay protocol.

  • Detection:

    • Wash the plate again using the varied washing conditions as in step 3.

    • Add your detection reagents.

    • Measure the signal.

  • Analysis:

    • Compare the signal in the wells without the target protein across the different blocking and washing conditions. The condition that yields the lowest signal in these control wells is the optimal one for minimizing non-specific binding.

    • Ensure that the chosen conditions do not significantly reduce the specific signal in the wells containing the target protein.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

IlicicolinH_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC No_ATP ATP Production Inhibited ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production CoQ->ComplexIII CytC->ComplexIV IlicicolinH Ilicicolin H IlicicolinH->ComplexIII ElectronFlow Electron Flow

Caption: Mechanism of Ilicicolin H action on the mitochondrial electron transport chain.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Step1 Optimize Blocking (Agent, Concentration, Time) Start->Step1 Check1 Problem Resolved? Step1->Check1 Step2 Modify Assay Buffer (Detergent, Salt) Check2 Problem Resolved? Step2->Check2 Step3 Titrate Ilicicolin H Concentration Check3 Problem Resolved? Step3->Check3 Step4 Increase Washing (Number, Duration) Check4 Problem Resolved? Step4->Check4 End Non-Specific Binding Reduced Check1->Step2 No Check1->End Yes Check2->Step3 No Check2->End Yes Check3->Step4 No Check3->End Yes Check4->End Yes

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Ilicicolin H and Amphotericin B

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antifungal agents Ilicicolin H and Amphotericin B. It details their distinct mechanisms of action, presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agents Ilicicolin H and Amphotericin B. It details their distinct mechanisms of action, presents a quantitative comparison of their efficacy based on experimental data, and outlines the methodologies used in these key studies.

Introduction

In the landscape of antifungal therapeutics, the need for novel agents with improved efficacy and safety profiles is paramount. This guide examines two potent antifungal compounds: Ilicicolin H, a natural product inhibitor of mitochondrial respiration, and Amphotericin B, a polyene macrolide that has been a cornerstone of antifungal therapy for decades.[1] While both exhibit broad-spectrum activity, their mechanisms, potency, and clinical limitations differ significantly.

Ilicicolin H is a tetracyclic polyketide isolated from fungi such as Gliocadium roseum.[2][3] It represents a promising therapeutic avenue due to its novel mode of action, targeting a crucial pathway in fungal metabolism.[4][5]

Amphotericin B , isolated from Streptomyces nodosus, has long been the drug of choice for many life-threatening invasive fungal infections due to its broad spectrum and fungicidal activity. However, its clinical utility is often hampered by significant toxicity, particularly nephrotoxicity.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Ilicicolin H and Amphotericin B lies in their cellular targets and mechanisms of action.

Ilicicolin H: Disrupting the Powerhouse

Ilicicolin H exerts its antifungal effect by specifically inhibiting the mitochondrial cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain. It binds to the Qn site of the complex, blocking the electron transfer process and thereby disrupting mitochondrial respiration and halting ATP synthesis, which is vital for fungal cell viability. A key advantage of Ilicicolin H is its high selectivity; it demonstrates over a 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart, suggesting a favorable therapeutic window.

G Ilicicolin H Mechanism of Action cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibits Qn site

Inhibition of the mitochondrial electron transport chain by Ilicicolin H.

Amphotericin B: Perforating the Cell Boundary

Amphotericin B's mechanism relies on its affinity for ergosterol, the primary sterol in fungal cell membranes. It binds irreversibly to ergosterol, forming transmembrane channels or pores. This binding disrupts the membrane's integrity, leading to the leakage of essential monovalent ions (like K+, Na+, and H+) and other intracellular components, ultimately resulting in fungal cell death. While effective, this mechanism is also the source of its toxicity, as Amphotericin B can bind to cholesterol in mammalian cell membranes, albeit with lower affinity, leading to cytotoxic side effects. Additionally, it has been shown to cause oxidative damage to fungal cells.

G Amphotericin B Mechanism of Action cluster_membrane Fungal Cell Membrane cluster_action Ergosterol1 Ergosterol Ergosterol2 Ergosterol Pore Transmembrane Pore Formation Ergosterol2->Pore Ergosterol3 Ergosterol Phospholipid1 Phospholipid Phospholipid2 Phospholipid Phospholipid3 Phospholipid Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol2 Binds Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Amphotericin B forms pores in the fungal cell membrane.

Quantitative Efficacy Data

The following tables summarize the in vitro activity of Ilicicolin H and Amphotericin B against a range of fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Note that the activity of Ilicicolin H is enhanced in media containing a non-fermentable carbon source like glycerol (B35011), reflecting its mechanism of targeting respiration.

Fungal SpeciesStrainIlicicolin H MIC (µg/mL)Amphotericin B MIC (µg/mL)Reference
Candida albicansMY 10550.040.25
Candida albicansMY 2301 (Fluconazole-Resistant)0.310.5
Candida glabrataMY 13811.30.5
Candida kruseiCLY 5490.010.5
Candida parapsilosisATCC 220190.160.13
Aspergillus fumigatusMF 56680.080.5
Aspergillus flavusMF 383>1001
Cryptococcus neoformansMY 20610.20.13
Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀)

The IC₅₀ value measures the concentration of a drug that is required for 50% inhibition of a biological process, such as the activity of an enzyme.

TargetIlicicolin H IC₅₀Amphotericin B IC₅₀Reference
S. cerevisiae Cytochrome bc₁ Complex3-5 nMNot Applicable
C. albicans NADH:cytochrome c oxidoreductase0.8 ng/mLNot Applicable
Rat Liver NADH:cytochrome c oxidoreductase1500 ng/mLNot Applicable
General Antifungal ActivityNot specified0.14 ± 0.04 µg/mL

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo potential of Ilicicolin H, although its efficacy appears to be limited by pharmacological properties.

  • Ilicicolin H : In a murine model of disseminated Candida albicans infection, orally administered Ilicicolin H achieved a significant reduction in kidney fungal burden. The dose required to achieve a 90% reduction in kidney burden (ED₉₀) was 15.45 mg/kg/dose. In a disseminated Cryptococcus neoformans model, Ilicicolin H also significantly reduced the fungal burden in the spleen. However, its in vivo activity was described as modest, a factor attributed to high plasma protein binding which reduces the amount of free, active drug.

  • Amphotericin B : As a well-established antifungal, Amphotericin B has proven efficacy in numerous animal models and clinical trials against a wide array of fungal infections, including candidiasis, aspergillosis, and cryptococcosis. For example, in murine models of aspergillosis, doses as low as 0.8 mg/kg were effective. The development of lipid formulations (e.g., liposomal Amphotericin B) has been a major advance, maintaining high efficacy while significantly reducing the nephrotoxicity associated with the conventional deoxycholate formulation.

Experimental Protocols

The data presented in this guide are based on standardized and reproducible experimental methodologies.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent and is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation : Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a cell suspension in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final concentration of 0.5–2.5 × 10³ cells/mL.

  • Drug Dilution : The antifungal agent is serially diluted in a 96-well microtiter plate using the appropriate test medium. For Ilicicolin H, testing is often performed in media containing a non-fermentable carbon source like glycerol to accurately assess its activity against respiration, whereas standard glucose-based media (e.g., RPMI-1640) is used for Amphotericin B.

  • Inoculation and Incubation : The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.

Murine Model of Disseminated Candidiasis

This in vivo model is used to assess the efficacy of antifungal compounds in a systemic infection.

  • Animal Model : Specific strains of mice (e.g., DBA/2) are used for the study.

  • Infection : Mice are infected via intravenous (e.g., tail vein) injection with a standardized inoculum of Candida albicans (e.g., 5.4 × 10⁴ colony-forming units [cfu]).

  • Treatment : Treatment with the test compound (e.g., Ilicicolin H) or a comparator (e.g., Amphotericin B, Caspofungin) begins at a specified time post-infection. The drug is administered via a clinically relevant route (e.g., oral for Ilicicolin H, intraperitoneal or intravenous for comparators) at various doses for a defined period (e.g., twice daily for 2-4 days).

  • Efficacy Endpoint : At the end of the treatment period, mice are euthanized, and target organs (typically kidneys, as they are a primary site of fungal proliferation) are harvested.

  • Fungal Burden Quantification : The organs are homogenized, and serial dilutions are plated on nutrient agar to determine the number of viable cfu per gram of tissue. Efficacy is measured by the reduction in fungal burden compared to a vehicle-treated control group.

G In Vivo Antifungal Efficacy Testing Workflow start Start infection Infect Mice with Pathogen (e.g., C. albicans, IV) start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Treatment (Test Compound, Comparator, Vehicle) grouping->treatment monitoring Monitor Health and Survival treatment->monitoring endpoint Endpoint Reached (e.g., Day 4) monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia harvest Harvest Target Organs (e.g., Kidneys, Spleen) euthanasia->harvest homogenize Homogenize Organs harvest->homogenize plating Plate Serial Dilutions homogenize->plating quantify Incubate and Quantify Colony-Forming Units (CFU) plating->quantify analysis Analyze Data (Compare Fungal Burden) quantify->analysis end End analysis->end

Workflow for in vivo antifungal efficacy testing.

Conclusion

Ilicicolin H and Amphotericin B are potent antifungal agents that operate through fundamentally different mechanisms. Ilicicolin H's targeted inhibition of the fungal mitochondrial cytochrome bc1 complex offers high selectivity and potency in vitro, representing a promising modern approach to antifungal therapy. Its primary challenge lies in overcoming pharmacological hurdles like high plasma protein binding to translate its in vitro potency into robust in vivo efficacy. Amphotericin B remains a powerful, broad-spectrum fungicidal agent, whose utility is tempered by significant host toxicity. While lipid formulations have mitigated some of these safety concerns, its non-specific membrane disruption mechanism contrasts with the targeted approach of newer agents like Ilicicolin H. For drug development professionals, Ilicicolin H provides an exciting scaffold for optimization, while Amphotericin B continues to serve as a critical, albeit imperfect, tool in the clinical management of severe fungal infections.

References

Comparative

A Comparative Guide to the In Vitro Activity of Ilicicolin H and Caspofungin

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro antifungal activities of Ilicicolin H and caspofungin, supported by experimental data. The infor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal activities of Ilicicolin H and caspofungin, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potency and mechanisms of these two antifungal agents.

Executive Summary

Ilicicolin H, a natural product, and caspofungin, a semi-synthetic echinocandin, represent two distinct classes of antifungal agents with different cellular targets. Ilicicolin H disrupts fungal mitochondrial respiration, while caspofungin inhibits cell wall synthesis. This guide presents a side-by-side comparison of their in vitro efficacy against various fungal pathogens, details the experimental methodologies used for these assessments, and visually represents their mechanisms of action and experimental workflows.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ilicicolin H and caspofungin against a range of clinically relevant fungal pathogens. Lower MIC values are indicative of higher antifungal potency. The data presented is compiled from a comparative study to ensure consistency in experimental conditions.[1]

Fungal SpeciesIlicicolin H MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.04 - 0.310.25 - 0.5
Candida albicans (Fluconazole-resistant)0.04Not specified
Candida glabrataNot specified0.25 - 0.5
Candida tropicalisNot specified0.25 - 0.5
Candida parapsilosisNot specified1.0 - 2.0
Candida guilliermondiiNot specified1.0 - 4.0
Aspergillus fumigatus0.08>16
Cryptococcus neoformans0.1 - 1.56Not specified

Note: "Not specified" indicates that data for that particular combination was not available in the comparative source. The provided data for caspofungin against various Candida species reflects a general consensus from multiple studies.[2][3] It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.

Mechanisms of Action: Distinct Cellular Targets

Ilicicolin H and caspofungin employ fundamentally different mechanisms to exert their antifungal effects.

Ilicicolin H targets the fungal mitochondrial respiratory chain. Specifically, it inhibits the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1] This inhibition disrupts ATP synthesis, leading to a depletion of cellular energy and ultimately fungal cell death.

Caspofungin , on the other hand, targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall.[2] The depletion of this polymer weakens the cell wall, leading to osmotic instability and cell lysis.

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro antifungal susceptibility data presented in this guide was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A2 document for yeasts.

1. Inoculum Preparation:

  • Fungal isolates are first cultured on Sabouraud dextrose agar (B569324) plates to ensure purity and viability.

  • Colonies are then suspended in sterile saline.

  • The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.

2. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • Each well contains a specific concentration of the antifungal agent serially diluted in RPMI 1640 medium, a standard culture medium for fungi.

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.

  • For azoles like fluconazole, the MIC is often determined as the concentration that causes a significant reduction in turbidity (typically ≥50%) compared to a drug-free growth control well.

  • For agents like amphotericin B and caspofungin, the MIC is typically the lowest concentration that results in no visible growth.

Visualizations

Experimental Workflow

G cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture Suspension Saline Suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize PreparePlates Prepare 96-well plates with serial drug dilutions Standardize->PreparePlates Inoculate Inoculate plates with standardized fungal suspension PreparePlates->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Visually determine the Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC

Caption: Experimental workflow for antifungal susceptibility testing.

Signaling Pathways

G cluster_caspofungin Caspofungin Mechanism cluster_ilicicolin_h Ilicicolin H Mechanism Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase inhibits Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan synthesizes GlucanSynthase->Glucan CellWall Fungal Cell Wall Glucan->CellWall is a key component of Lysis Cell Lysis CellWall->Lysis weakening leads to IlicicolinH Ilicicolin H ComplexIII Cytochrome bc1 Complex (Complex III) IlicicolinH->ComplexIII inhibits ETC Mitochondrial Electron Transport Chain ComplexIII->ETC is part of ComplexIII->ETC ATP ATP Synthesis ETC->ATP drives CellDeath Fungal Cell Death ATP->CellDeath disruption leads to

Caption: Comparative mechanisms of action of caspofungin and Ilicicolin H.

References

Validation

A Comparative Analysis of the Antifungal Activity of Ilicicolin H and Ilicicolin K

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antifungal properties of Ilicicolin H and its novel analog, Ilicicolin K. Both compounds are potent inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of Ilicicolin H and its novel analog, Ilicicolin K. Both compounds are potent inhibitors of fungal mitochondrial respiration, representing a promising avenue for the development of new antifungal agents. This document synthesizes available experimental data to facilitate an objective evaluation of their relative performance.

Executive Summary

Ilicicolin H is a well-characterized natural product with broad-spectrum antifungal activity against a range of clinically relevant yeasts and molds.[1][2][3] Its mechanism of action involves the highly selective inhibition of the fungal mitochondrial cytochrome bc1 complex.[1][2] Ilicicolin K is a recently discovered analog of Ilicicolin H, produced by genetically engineered Trichoderma reesei. While sharing the same molecular target, Ilicicolin K exhibits a distinct antifungal profile, with some notable differences in potency against specific fungal species. This guide presents a side-by-side comparison of their in vitro antifungal activities, details the experimental protocols for assessing this activity, and illustrates their shared mechanism of action.

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The following tables summarize the available MIC data for Ilicicolin H and Ilicicolin K against various fungal pathogens. It is important to note that the antifungal activity of these compounds, particularly Ilicicolin H, can be significantly influenced by the carbon source in the growth medium. In media containing glucose, some fungi can bypass mitochondrial respiration through fermentation, leading to markedly higher MIC values.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Ilicicolin H and Ilicicolin K (µg/mL)

Fungal SpeciesIlicicolin H (MIC in µg/mL)Ilicicolin K (MIC in µg/mL)Notes
Candida albicans0.04 - 0.31No data availableActivity of Ilicicolin H is strain-dependent.
Candida spp. (other)0.01 - 5.0No data available
Candida auris0.7739.4Ilicicolin H is significantly more potent against this multidrug-resistant pathogen.
Cryptococcus spp.0.1 - 1.56No data available
Aspergillus fumigatus0.08No data available
Aspergillus nidulansNo direct data; activity implied to be similar to Ilicicolin K.Activity reported to be similar to Ilicicolin H.
Saccharomyces cerevisiae>50 (glucose medium)~4Ilicicolin K appears more effective in glucose-containing media.
0.012 (glycerol medium)Highlights the impact of the carbon source on Ilicicolin H activity.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Both Ilicicolin H and Ilicicolin K exert their antifungal effects by targeting the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration and ATP production. By binding to the Qn site of the cytochrome bc1 complex, these molecules disrupt the electron flow, leading to the inhibition of fungal respiration and subsequent cell death. This targeted action against a vital fungal metabolic pathway, coupled with a high degree of selectivity for the fungal enzyme over its mammalian counterpart, underscores the therapeutic potential of this class of compounds.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase H2O H₂O ComplexIV->H2O ATP ATP ATP_Synthase->ATP O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase Ilicicolin Ilicicolin H / K Inhibition Inhibition of Electron Transfer Ilicicolin->Inhibition Inhibition->ComplexIII NoATP ATP Production Blocked

Signaling Pathway of Ilicicolin Antifungal Action.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a standardized method for assessing the in vitro antifungal susceptibility of a compound. The broth microdilution method is a commonly employed technique.

Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of Ilicicolin H or Ilicicolin K that inhibits the visible growth of a specific fungus.

Materials:

  • Ilicicolin H or Ilicicolin K

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal isolate for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antifungal drug (e.g., fluconazole) as a positive control

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve Ilicicolin H or K in DMSO to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in the liquid growth medium directly in the 96-well microtiter plates.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized suspension of the fungal cells or spores in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the growth medium to achieve the desired final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control (inoculum without the drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

start Start prep_antifungal Prepare Antifungal Stock Solution (in DMSO) start->prep_antifungal prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_antifungal->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental Workflow for Broth Microdilution MIC Assay.

Conclusion

Ilicicolin H and Ilicicolin K are promising antifungal compounds that target the fungal mitochondrial cytochrome bc1 complex. Ilicicolin H has demonstrated broad-spectrum activity against a variety of important fungal pathogens. The newly discovered Ilicicolin K shares this mechanism of action, and while it shows comparable activity to Ilicicolin H against some species, it is notably less potent against the emerging multidrug-resistant pathogen Candida auris. A significant advantage of Ilicicolin K appears to be its retained activity in the presence of fermentable sugars, a condition under which Ilicicolin H's efficacy is diminished. Further research is warranted to fully elucidate the antifungal spectrum of Ilicicolin K and to explore the therapeutic potential of both molecules in addressing the growing challenge of fungal infections.

References

Comparative

Structure-Activity Relationship of Ilicicolin H Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Ilicicolin H, a natural product isolated from the fungus Gliocadium roseum, has emerged as a potent and broad-spectrum antifungal agent.[1][2][3] Its novel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ilicicolin H, a natural product isolated from the fungus Gliocadium roseum, has emerged as a potent and broad-spectrum antifungal agent.[1][2][3] Its novel mechanism of action, the highly selective inhibition of the mitochondrial cytochrome bc1 (complex III) reductase in fungi, makes it a compelling lead for the development of new antifungal therapies.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ilicicolin H analogs, supported by experimental data, to inform ongoing research and drug discovery efforts.

Core Structure and Biological Activity of Ilicicolin H

Ilicicolin H exhibits potent activity against a range of clinically important fungal pathogens, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp., with minimum inhibitory concentrations (MICs) often in the sub-μg/mL range. Notably, it retains activity against fluconazole-resistant strains of Candida albicans. The antifungal efficacy of Ilicicolin H is attributed to its specific inhibition of the fungal mitochondrial cytochrome bc1 complex, with an IC50 value of 2–3 ng/mL. This inhibition is over 1000-fold more selective for the fungal enzyme compared to its mammalian counterpart, highlighting its potential for a favorable safety profile. However, the in vivo efficacy of Ilicicolin H has been found to be limited by high plasma protein binding. This has prompted the exploration of structural modifications to enhance its pharmacokinetic properties while retaining its potent antifungal activity.

Structure-Activity Relationship Insights

Systematic structural modifications of the Ilicicolin H scaffold have revealed key determinants for its antifungal activity. The β-keto group within the pyridinone core has been identified as being critical for its biological function. Modifications at the 4'-hydroxyl group and the 19-hydroxy position on the decalin ring have been explored to modulate the compound's properties.

Below is a table summarizing the biological activity of Ilicicolin H and some of its key analogs.

CompoundModificationMIC vs. C. albicans (ng/mL)IC50 vs. C. albicans cyt bc1 (ng/mL)IC50 vs. Rat Liver cyt bc1 (ng/mL)
Ilicicolin H -40 - 3100.81500
Ilicicolin J Desaturation of the decalin ring6300Not ReportedNot Reported
4',19-Diacetate derivative Acetylation of 4'-OH and 19-OHRetained ActivityRetained ActivityRetained Selectivity
19-Cyclopropyl acetate (B1210297) derivative Cyclopropyl acetylation of 19-OHRetained ActivityRetained ActivityRetained Selectivity
Basic 4'-esters Esterification of 4'-OHRetained ActivityRetained ActivityNot Reported
N- and O-alkyl derivatives AlkylationRetained ActivityRetained ActivityNot Reported

Data compiled from multiple sources.

Key Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Materials:

  • Candida albicans strain (e.g., MY1055)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • A standardized inoculum of the Candida albicans strain is prepared and diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • The test compound is serially diluted in the 96-well plate.

  • The fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically a ≥50% decrease in turbidity compared to the growth control.

Cytochrome bc1 Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex from Candida albicans and rat liver.

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • Spectrophotometer

Procedure:

  • The purified enzyme is incubated with varying concentrations of the test compound.

  • The reaction is initiated by the addition of the substrate, ubiquinol.

  • The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Visualizing Key Concepts

To further elucidate the structure-activity relationship of Ilicicolin H and the experimental approaches used in its study, the following diagrams are provided.

G ilicicolin ilicicolin

Core chemical structure of Ilicicolin H with key modification sites.

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP IlicicolinH Ilicicolin H IlicicolinH->ComplexIII Inhibits at Qn site

Mechanism of action of Ilicicolin H on the mitochondrial electron transport chain.

cluster_workflow SAR Experimental Workflow cluster_assays Biological Assays Start Ilicicolin H Lead Compound Synthesis Analog Synthesis (Chemical Modification) Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro SAR_Analysis SAR Analysis InVitro->SAR_Analysis MIC Antifungal Susceptibility (MIC determination) InVitro->MIC Enzyme Enzyme Inhibition (Cytochrome bc1 IC50) InVitro->Enzyme Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization InVivo In Vivo Efficacy (Animal Models) SAR_Analysis->InVivo Lead_Optimization->Synthesis Iterative Improvement

General experimental workflow for a structure-activity relationship study.

References

Validation

Validating Ilicicolin H Target Engagement in Fungi: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of experimental methods to validate the target engagement of Ilicicolin H, a potent antifungal agent. We present...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods to validate the target engagement of Ilicicolin H, a potent antifungal agent. We present supporting data, detailed protocols for key experiments, and comparisons with alternative antifungal compounds.

Ilicicolin H, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum, exhibits broad-spectrum antifungal activity against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[1][2] Its primary mechanism of action is the highly selective inhibition of the fungal mitochondrial cytochrome bc1 complex (also known as Complex III), a critical enzyme in the electron transport chain responsible for cellular respiration.[1][2][3] Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, disrupting mitochondrial respiration and leading to fungal cell death. This mechanism is distinct from the three major classes of systemic antifungal drugs: polyenes, azoles, and echinocandins.

Comparative Analysis of Antifungal Agents

The efficacy of Ilicicolin H can be benchmarked against other compounds that either share its target or are considered standard-of-care treatments for fungal infections.

Table 1: Comparison of Ilicicolin H and Alternative Antifungal Agents

Antifungal AgentTarget/Mechanism of ActionKey Distinctions
Ilicicolin H Mitochondrial cytochrome bc1 complex (Complex III) at the Qn site.High selectivity for fungal over mammalian cytochrome bc1 complex (>1000-fold).
Antimycin A Mitochondrial cytochrome bc1 complex (Complex III) at the Qn site.Binds to the same site as Ilicicolin H but in a different mode, resulting in distinct effects on the absorption spectrum of cytochrome b.
Azoles (e.g., Fluconazole) Lanosterol 14-α-demethylase, inhibiting ergosterol (B1671047) biosynthesis in the fungal cell membrane.Targets cell membrane integrity, not mitochondrial respiration.
Polyenes (e.g., Amphotericin B) Binds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage.Directly disrupts the cell membrane.
Echinocandins (e.g., Caspofungin) Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.Targets cell wall integrity.
Ilicicolin K Presumed to be the same as Ilicicolin H (cytochrome bc1 complex).A novel analog of Ilicicolin H with potential for improved stability and activity on fermentable carbon sources.
Ilicicolin J Presumed to be the same as Ilicicolin H (cytochrome bc1 complex).A shunt product from the Ilicicolin H biosynthetic pathway with similar antifungal activity.

Quantitative Performance Data

The potency of Ilicicolin H has been quantified through various in vitro assays, demonstrating its potent and selective inhibition of its fungal target.

Table 2: Inhibitory Activity of Ilicicolin H against Ubiquinol-Cytochrome c Reductase (Complex III)

Organism/Tissue SourceIC50
Saccharomyces cerevisiae (yeast)3-5 nM
Candida albicans0.8 ng/mL (approximately 1.85 nM)
Bovine Heart Mitochondria200-250 nM
Rat Liver1500 ng/mL
Rhesus Liver500 ng/mL

Table 3: In Vitro Antifungal Activity of Ilicicolin H and Standard-of-Care Agents

Fungal SpeciesIlicicolin H MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.04 - 0.310.12 - 1.00.12 - >1280.03 - 0.5
Candida glabrata0.08 - 0.620.25 - 1.00.5 - >1280.06 - 0.5
Candida parapsilosis0.01 - 0.310.12 - 1.00.25 - 4.00.5 - 2.0
Cryptococcus neoformans0.1 - 1.560.12 - 0.52.0 - 16.01.0 - 8.0
Aspergillus fumigatus0.080.25 - 1.0>1280.12 - 0.5

Note: MIC values are compiled from multiple sources and can vary based on specific strains and testing conditions.

Experimental Protocols for Target Validation

Validating that Ilicicolin H engages its intended target in fungi can be achieved through a series of biochemical and cell-based assays.

Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay

This assay directly measures the enzymatic activity of the target protein in isolated mitochondria.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from fungal spheroplasts using standard differential centrifugation techniques.

  • Assay Buffer: Prepare an assay buffer containing phosphate (B84403) buffer, EDTA, and cytochrome c.

  • Reaction Initiation: Add isolated mitochondria to the assay buffer. Initiate the reaction by adding the substrate, ubiquinol (B23937) (often in the form of decylubiquinol).

  • Inhibitor Treatment: Perform parallel reactions in the presence of varying concentrations of Ilicicolin H.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

  • Data Analysis: Calculate the rate of cytochrome c reduction. Plot the percentage of inhibition against the Ilicicolin H concentration to determine the IC50 value.

Whole-Cell Oxygen Consumption Assay

This assay assesses the downstream effect of Complex III inhibition on the entire respiratory chain.

Methodology:

  • Cell Culture: Grow fungal cells to mid-log phase in a suitable liquid medium. For fungi like S. cerevisiae, using a non-fermentable carbon source (e.g., glycerol (B35011) or ethanol) in the media is crucial, as it forces reliance on mitochondrial respiration.

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a respiration buffer.

  • Oxygen Measurement: Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption.

  • Inhibitor Addition: After establishing a baseline respiration rate, inject a range of Ilicicolin H concentrations into the measurement chamber.

  • Controls: Use known inhibitors of the electron transport chain as controls, such as rotenone (B1679576) (Complex I inhibitor), antimycin A (Complex III inhibitor), and potassium cyanide (Complex IV inhibitor).

  • Data Analysis: Calculate the oxygen consumption rate before and after the addition of Ilicicolin H to determine the extent of inhibition.

Cellular ATP Level Determination

This assay measures the impact of mitochondrial dysfunction on the cell's energy currency.

Methodology:

  • Cell Culture and Treatment: Culture fungal cells as described for the oxygen consumption assay. Treat the cells with a range of Ilicicolin H concentrations for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular ATP.

  • ATP Quantification: Use a commercial ATP bioluminescence assay kit. These kits typically utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Compare the ATP levels in Ilicicolin H-treated cells to untreated controls. A dose-dependent decrease in ATP levels indicates impaired mitochondrial ATP synthesis.

Cytochrome b Spectral Shift Analysis

This biophysical method provides direct evidence of Ilicicolin H binding to its target, the cytochrome bc1 complex.

Methodology:

  • Sample Preparation: Use purified cytochrome bc1 complex or mitochondrial preparations.

  • Baseline Spectrum: Record the absorption spectrum of the reduced cytochrome b (ferrocytochrome b) using a spectrophotometer.

  • Inhibitor Titration: Add increasing concentrations of Ilicicolin H to the sample and record the spectrum after each addition.

  • Spectral Analysis: Observe for a characteristic shift in the absorption spectrum of ferrocytochrome b. Ilicicolin H is known to induce a blue shift in this spectrum.

  • Comparison: Compare the spectral shift induced by Ilicicolin H with that of other Qn site inhibitors like Antimycin A, which may produce a different spectral shift, confirming a different mode of binding.

Visualizing Pathways and Workflows

Ilicicolin_H_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q Pool) Complex_I->Ubiquinone Proton_Gradient Proton Gradient Complex_I->Proton_Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- -> H2O Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Proton_Gradient->ATP_Synthase drives Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibits at Qn site

Caption: Mechanism of action of Ilicicolin H in the fungal mitochondrial electron transport chain.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Reductase_Assay Ubiquinol-Cytochrome c Reductase Assay Direct_Target_Inhibition Direct_Target_Inhibition Reductase_Assay->Direct_Target_Inhibition Direct Target Inhibition Spectral_Shift Cytochrome b Spectral Shift Analysis Direct_Target_Binding Direct_Target_Binding Spectral_Shift->Direct_Target_Binding Direct Target Binding Oxygen_Consumption Whole-Cell Oxygen Consumption Assay Respiration_Inhibition Respiration_Inhibition Oxygen_Consumption->Respiration_Inhibition Respiration Inhibition ATP_Levels Cellular ATP Level Determination Energy_Depletion Energy_Depletion ATP_Levels->Energy_Depletion Cellular Energy Depletion MIC_Assay MIC Assay with Differential Carbon Sources Functional_Antifungal_Effect Functional_Antifungal_Effect MIC_Assay->Functional_Antifungal_Effect Functional Antifungal Effect Ilicicolin_H Ilicicolin H Treatment Ilicicolin_H->Reductase_Assay Ilicicolin_H->Spectral_Shift Ilicicolin_H->Oxygen_Consumption Ilicicolin_H->ATP_Levels Ilicicolin_H->MIC_Assay

Caption: Experimental workflow for validating Ilicicolin H target engagement.

Conclusion

Ilicicolin H is a potent antifungal agent with a well-defined mechanism of action targeting the mitochondrial cytochrome bc1 complex. The experimental protocols outlined in this guide provide a robust framework for validating its target engagement in a variety of fungal species. By comparing its activity with other antifungal agents through quantitative assays, researchers can gain a comprehensive understanding of its potential as a lead compound for the development of novel antifungal therapies. The high selectivity of Ilicicolin H for the fungal respiratory chain continues to make it a valuable tool for both basic research and drug discovery.

References

Validation

A Comparative Analysis of Ilicicolin H and Ilicicolin J: Potent Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of Ilicicolin H and its analogue, Ilicicolin J, two natural products with significant antifungal pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ilicicolin H and its analogue, Ilicicolin J, two natural products with significant antifungal properties. This document synthesizes available experimental data to objectively compare their performance, details the methodologies for key experiments, and visualizes the underlying biological pathways to support further research and development in the field of antifungal therapeutics.

Executive Summary

Ilicicolin H is a well-characterized potent and broad-spectrum antifungal agent that selectively inhibits the fungal mitochondrial cytochrome bc1 complex.[1][2][3] Ilicicolin J, a closely related analogue, has been shown to exhibit comparable antifungal activity to Ilicicolin H against Candida albicans. While extensive quantitative data is available for Ilicicolin H, demonstrating its high potency and selectivity, data for Ilicicolin J is less comprehensive. This guide presents a side-by-side comparison based on current scientific literature to aid researchers in evaluating these two compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for Ilicicolin H and Ilicicolin J. The data for Ilicicolin H is extensive, covering its inhibitory activity against various fungal pathogens and its selectivity for fungal over mammalian mitochondrial enzymes. The data for Ilicicolin J is currently limited to its minimum inhibitory concentration against Candida albicans.

ParameterIlicicolin HIlicicolin JReference(s)
Minimum Inhibitory Concentration (MIC)
Candida albicans0.04 - 0.31 µg/mL6.3 µg/mL[1]
Cryptococcus neoformans0.1 - 1.56 µg/mLData not available[1]
Aspergillus fumigatus0.08 µg/mLData not available
Inhibition of Cytochrome bc1 Complex (IC50)
Saccharomyces cerevisiae3-5 nMData not available
Candida albicans (NADH:cytochrome c oxidoreductase)0.8 ng/mLData not available
Bovine (mammalian)200-250 nMData not available
Rat liver (mammalian)~1500 ng/mLData not available

Mechanism of Action: Inhibition of Mitochondrial Respiration

Both Ilicicolin H and, by extension, Ilicicolin J, exert their antifungal effects by targeting the mitochondrial electron transport chain. Specifically, Ilicicolin H is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III). It binds to the Qn site of the complex, blocking the oxidation-reduction of cytochrome b and thereby disrupting the production of ATP, which is essential for fungal cell viability. This targeted inhibition of a critical metabolic pathway, combined with a high selectivity for the fungal enzyme over its mammalian counterpart, makes these compounds promising candidates for antifungal drug development.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Ilicicolin_H_J Ilicicolin H & J Ilicicolin_H_J->Complex_III Inhibition at Qn site

Signaling pathway of mitochondrial electron transport chain inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Ilicicolin H and Ilicicolin J are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS)

  • Ilicicolin H or Ilicicolin J

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in the growth medium to a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

  • Preparation of Drug Dilutions: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are then made in the growth medium in the 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Ilicicolin H/J prep_dilutions->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Experimental workflow for MIC determination.

Cytochrome bc1 Complex Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria from a fungal source (e.g., Saccharomyces cerevisiae)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Ubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • Test compound (Ilicicolin H or J) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The assay buffer, cytochrome c, and isolated mitochondria are combined in a cuvette.

  • Inhibitor Addition: The test compound is added at various concentrations and pre-incubated with the mitochondria.

  • Reaction Initiation: The reaction is initiated by the addition of ubiquinol.

  • Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve.

Conclusion

Ilicicolin H is a well-documented antifungal agent with a potent and selective mechanism of action against the fungal cytochrome bc1 complex. The available data for Ilicicolin J indicates a comparable antifungal potency against Candida albicans, suggesting a similar mechanism of action. However, a more comprehensive comparative analysis is hindered by the limited availability of quantitative data for Ilicicolin J, particularly regarding its IC50 against the cytochrome bc1 complex, its broader antifungal spectrum, and its cytotoxicity against mammalian cells. Further research to generate these data points for Ilicicolin J is crucial to fully evaluate its potential as a therapeutic agent and to understand the structure-activity relationships within the ilicicolin family of compounds. This guide provides a foundation for such research by summarizing the current knowledge and providing detailed experimental protocols.

References

Comparative

Ilicicolin H Demonstrates High Selectivity for Fungal Cytochrome bc1 Complex Over Mammalian Counterpart

A comprehensive analysis of experimental data reveals that the natural product Ilicicolin H is a potent and highly selective inhibitor of the fungal cytochrome bc1 complex (also known as Complex III), a critical enzyme i...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the natural product Ilicicolin H is a potent and highly selective inhibitor of the fungal cytochrome bc1 complex (also known as Complex III), a critical enzyme in the mitochondrial electron transport chain. This remarkable selectivity, with inhibitory concentrations orders of magnitude lower for fungal enzymes compared to their mammalian equivalents, underscores its potential as a lead compound for the development of novel antifungal therapeutics with a favorable safety profile.

Ilicicolin H exerts its antifungal activity by specifically targeting the cytochrome bc1 complex, which plays a pivotal role in cellular respiration and ATP production.[1] Inhibition of this complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately fungal cell death. The basis for Ilicicolin H's selectivity lies in structural differences in the inhibitor binding site between fungal and mammalian cytochrome bc1.[2]

Quantitative Comparison of Inhibitory Potency

The selectivity of Ilicicolin H is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values against cytochrome bc1 from various fungal and mammalian sources. The data consistently shows a significantly higher potency against fungal enzymes.

Organism/SourceEnzyme TargetIC50 ValueApproximate Fold Selectivity (vs. Fungal)
Candida albicansMitochondrial cytochrome bc1 reductase2-3 ng/mL-
Saccharomyces cerevisiae (Yeast)Mitochondrial cytochrome bc1 complex3-5 nM-
Rat LiverMitochondrial cytochrome bc1 reductase2000-5000 ng/mL>1000-fold vs. C. albicans
Bovine HeartMitochondrial cytochrome bc1 complex200-250 nM~50-83-fold vs. S. cerevisiae

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.

Mechanism of Action: Targeting the Qn Site

Ilicicolin H inhibits the cytochrome bc1 complex by binding to the Qn site (also referred to as the Qi or ubiquinone reduction site).[1][3] This binding event blocks the transfer of electrons from the low-potential heme bL to ubiquinone, a crucial step in the Q-cycle. While other inhibitors, such as antimycin A, also target the Qn site, Ilicicolin H's mode of binding is distinct, as evidenced by different effects on the absorption spectrum of cytochrome b.[3] The amino acid sequence and structural variations within the Qn binding pocket between fungal and mammalian orthologs are thought to be the primary determinants of the observed high selectivity.

Below is a diagram illustrating the electron transport chain's Q-cycle and the inhibitory action of Ilicicolin H.

cluster_complexIII Cytochrome bc1 Complex (Complex III) cluster_membrane Qo Qo site bL Cyt bL Qo->bL e- FeS Rieske Fe-S Qo->FeS e- Qi Qi (Qn) site bH Cyt bH bL->bH bH->Qi c1 Cyt c1 FeS->c1 CytC Cytochrome c c1->CytC UQH2_pool UQH2 Pool UQH2_pool->Qo UQH2 UQ_pool UQ Pool UQ_pool->Qi UQ IlicicolinH Ilicicolin H IlicicolinH->Qi Inhibition

Figure 1. Mechanism of Ilicicolin H action on the Q-cycle.

Experimental Protocols

The determination of the inhibitory activity of Ilicicolin H against the cytochrome bc1 complex is typically performed using a ubiquinol-cytochrome c reductase activity assay. This spectrophotometric assay measures the rate of reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.

Principle: The assay monitors the increase in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c to ferrocytochrome c by the cytochrome bc1 complex, using a ubiquinol (B23937) analog as the electron donor. The presence of an inhibitor, such as Ilicicolin H, will decrease the rate of this reaction.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex from the desired source (e.g., fungal or mammalian).

  • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.

  • Potassium cyanide (KCN) to inhibit cytochrome c oxidase.

  • Cytochrome c (from equine heart).

  • Ubiquinol analog (e.g., decylubiquinol) as the substrate.

  • Ilicicolin H stock solution (in a suitable solvent like DMSO).

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Preparation of Reagents: All reagents are prepared in the assay buffer. A working solution of cytochrome c is prepared. The ubiquinol analog is freshly prepared before use. Serial dilutions of Ilicicolin H are made to test a range of concentrations.

  • Assay Setup: The reaction is typically carried out in a cuvette. The assay mixture contains the assay buffer, KCN, and cytochrome c.

  • Enzyme Addition: The reaction is initiated by adding a known amount of the mitochondrial preparation or purified cytochrome bc1 complex.

  • Inhibitor Incubation: For inhibition studies, the enzyme is pre-incubated with various concentrations of Ilicicolin H (or vehicle control) for a defined period before starting the reaction.

  • Reaction Initiation: The enzymatic reaction is started by the addition of the ubiquinol substrate.

  • Data Acquisition: The increase in absorbance at 550 nm is monitored over time. The initial linear rate of the reaction is calculated.

  • IC50 Determination: The reaction rates are plotted against the logarithm of the Ilicicolin H concentration. The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

The following diagram outlines the general workflow for determining the IC50 of Ilicicolin H.

cluster_prep cluster_assay cluster_analysis A Prepare serial dilutions of Ilicicolin H D Add Ilicicolin H and enzyme to reaction mix. Pre-incubate. A->D B Prepare reaction mix (Buffer, Cyt c, KCN) B->D C Prepare enzyme solution (Fungal or Mammalian bc1) C->D E Initiate reaction by adding ubiquinol substrate D->E F Monitor absorbance increase at 550 nm over time E->F G Calculate initial reaction rates for each concentration F->G H Plot % inhibition vs. log[Ilicicolin H] G->H I Determine IC50 value from dose-response curve H->I

Figure 2. Experimental workflow for IC50 determination.

Conclusion

The extensive experimental data unequivocally supports the high selectivity of Ilicicolin H for fungal cytochrome bc1 over its mammalian homolog. This pronounced selectivity, coupled with its potent inhibitory activity, makes Ilicicolin H a highly attractive candidate for further investigation in the quest for new and effective antifungal drugs. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate the design and development of next-generation antifungal agents with improved efficacy and reduced host toxicity.

References

Validation

A Comparative Analysis of Ilicicolin H Cross-Resistance with Other Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antifungal agent Ilicicolin H's cross-resistance profile with other established and investigational antif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Ilicicolin H's cross-resistance profile with other established and investigational antifungals, supported by experimental data. Ilicicolin H, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum, exhibits a potent and broad-spectrum antifungal activity by targeting the mitochondrial cytochrome bc1 complex.[1][2] Its unique mechanism of action suggests a low potential for cross-resistance with antifungal drugs that have different cellular targets.

Mechanism of Action: A Differentiated Approach

Ilicicolin H exerts its antifungal effect by specifically inhibiting the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain.[2][3] This inhibition disrupts cellular respiration and ATP production, ultimately leading to fungal cell death.[2] Notably, it binds to the Qn site of the cytochrome bc1 complex, which is distinct from the binding sites of other known Complex III inhibitors like antimycin and myxothiazol. This distinction is a key factor in its cross-resistance profile. Furthermore, Ilicicolin H displays a high degree of selectivity for the fungal enzyme, with over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart, suggesting a favorable therapeutic window.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of Ilicicolin H has been demonstrated against a wide range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ilicicolin H and comparator antifungals against various fungal strains, including those with known resistance to other drug classes. Lower MIC values indicate higher potency.

Table 1: In Vitro Antifungal Activity of Ilicicolin H and Comparator Agents against Candida Species

Fungal StrainIlicicolin H MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (Wild-Type, MY 1055)0.040.50.250.25
Candida albicans (Fluconazole-Resistant, MY 2301)0.31>640.50.5
Candida glabrata (CLY 574)0.63>640.50.4
Candida krusei (CLY 549)0.011610.5

Data sourced from Singh et al., 2012.

Table 2: In Vitro Antifungal Activity of Ilicicolin H and Comparator Agents against Cryptococcus neoformans and Aspergillus fumigatus

Fungal StrainIlicicolin H MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Cryptococcus neoformans (MY 2061)0.18>160.25
Aspergillus fumigatus (MY 2544)0.31>640.250.5

Data sourced from Singh et al., 2012.

Cross-Resistance Profile

Experimental evidence strongly indicates a lack of cross-resistance between Ilicicolin H and other major classes of antifungal drugs.

  • Azoles (e.g., Fluconazole): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. Ilicicolin H has demonstrated potent activity against fluconazole-resistant strains of Candida albicans. This is expected, as their mechanisms of action are entirely different.

  • Echinocandins (e.g., Caspofungin): Echinocandins target the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. Given that Ilicicolin H targets mitochondrial respiration, cross-resistance with echinocandins is not anticipated.

  • Other Cytochrome bc1 Inhibitors: Interestingly, studies on Ilicicolin H-resistant mutants of Saccharomyces cerevisiae and Candida albicans have revealed no cross-resistance with other known inhibitors of the cytochrome bc1 complex, such as antimycin and myxothiazol. This suggests that the binding site of Ilicicolin H on the cytochrome b protein is unique. Resistance to Ilicicolin H is associated with specific mutations in the cytochrome b gene.

Experimental Protocols

The determination of antifungal susceptibility and cross-resistance is primarily conducted using the broth microdilution method, following standardized procedures.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualizing Experimental and Logical Relationships

experimental_workflow cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis fungal_strain Fungal Strain (Wild-Type or Resistant) inoculum_prep Inoculum Preparation fungal_strain->inoculum_prep antifungals Antifungal Agents (Ilicicolin H & Comparators) serial_dilution Serial Dilution of Antifungals in Microplate antifungals->serial_dilution inoculation Inoculation of Microplate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubation (e.g., 24-48h at 35°C) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination cross_resistance_analysis Cross-Resistance Analysis mic_determination->cross_resistance_analysis

Caption: Workflow for Determining Antifungal Cross-Resistance.

signaling_pathway cluster_ilicicolin_h Ilicicolin H cluster_azoles Azoles cluster_echinocandins Echinocandins cluster_targets Fungal Cell Targets ilicicolin_h Ilicicolin H mitochondria Mitochondrial Respiration (Cytochrome bc1 Complex) ilicicolin_h->mitochondria Inhibits azoles Fluconazole, etc. cell_membrane Cell Membrane (Ergosterol Synthesis) azoles->cell_membrane Inhibits echinocandins Caspofungin, etc. cell_wall Cell Wall (β-glucan Synthesis) echinocandins->cell_wall Inhibits mitochondria->cell_membrane No Overlap atp_production atp_production mitochondria->atp_production ATP Production cell_membrane->cell_wall No Overlap membrane_integrity membrane_integrity cell_membrane->membrane_integrity Membrane Integrity cell_wall->mitochondria No Overlap cell_integrity cell_integrity cell_wall->cell_integrity Cell Wall Integrity fungal_death fungal_death atp_production->fungal_death Fungal Cell Death membrane_integrity->fungal_death cell_integrity->fungal_death

Caption: Distinct Mechanisms of Action Limit Cross-Resistance.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling Ilicicolin H

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Ilicicolin H. This document provides a comprehensive guide to the n...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Ilicicolin H. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols for Ilicicolin H. While specific safety data for Ilicicolin H is limited, this guidance is based on the best available information for closely related Ilicicolin analogues and general safe laboratory practices for handling hazardous chemicals.[1] A thorough risk assessment should be conducted before handling Ilicicolin H to ensure the appropriate level of protection.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling Ilicicolin H, based on available safety data for similar compounds and general safety guidelines for hazardous chemicals.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesShould be chemical splash-proof and fitted with side-shields to provide comprehensive protection.[1] A face-shield may also be necessary in situations with a high risk of splashing.[2]
Hand Protection Protective GlovesChemical resistant gloves, such as nitrile gloves, are recommended.[1][2] Ensure to check for any holes or leaks before use. For tasks with a high risk of splashing, consider double-gloving.
Body Protection Impervious ClothingA lab coat or a chemical-resistant apron should be worn to protect against skin contact. For larger quantities or an increased risk of exposure, a full protective suit may be necessary.
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, a NIOSH-certified N95 or higher-level respirator is essential to prevent inhalation. A respirator with an FFP3 filter is also recommended.

Operational Plan for Handling Ilicicolin H

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe handling process.

1. Preparation:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Ensure adequate ventilation, such as working within a fume hood, especially when handling the solid form of Ilicicolin H.

2. Weighing:

  • If working with solid Ilicicolin H, conduct all weighing operations within a fume hood to prevent the dispersion of fine particles.

3. Solution Preparation:

  • When dissolving Ilicicolin H, add the solvent to the solid slowly to avoid splashing.

4. Post-Handling:

  • After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Immediately and thoroughly wash hands and any exposed skin with soap and water.

  • Remove and wash contaminated clothing before re-use.

Experimental Protocol: High-Throughput Screening (HTS) Example

The following is a generalized workflow for using Ilicicolin H as a positive control in a high-throughput screening campaign to identify novel inhibitors.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Compound Dilution Dispense Dispense Compounds & Controls to Plate Compound_Prep->Dispense Control_Prep Prepare Controls (Ilicicolin H, DMSO) Control_Prep->Dispense Reagent_Prep Reagent Preparation (e.g., Cytochrome c) Inoculate Add Fungal Cell Suspension Reagent_Prep->Inoculate Dispense->Inoculate Incubate Incubate Plate Inoculate->Incubate Measure Measure Viability (e.g., Resazurin Assay) Incubate->Measure Analyze Data Analysis Measure->Analyze

Workflow for a high-throughput screening campaign.

Disposal Plan

Proper disposal of Ilicicolin H and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization : All materials that have come into contact with Ilicicolin H, including gloves, bench paper, and empty containers, should be treated as hazardous chemical waste.

  • Containment :

    • Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect liquid waste containing Ilicicolin H in a separate, sealed, and labeled container.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not empty into drains or dispose of with regular laboratory trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Ilicicolin H in a laboratory setting.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Bench Paper) Gather_PPE->Prepare_Workspace Weighing Weighing (in Fume Hood) Prepare_Workspace->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Decontaminate Decontaminate Surfaces & Equipment Solution_Prep->Decontaminate Waste_Disposal Dispose of Hazardous Waste Properly Decontaminate->Waste_Disposal Personal_Hygiene Wash Hands & Exposed Skin Waste_Disposal->Personal_Hygiene

Safe handling workflow for Ilicicolin H.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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